3-Fluorobenzenecarboximidamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGDYKLWFRCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394547 | |
| Record name | 3-fluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69491-64-1 | |
| Record name | 3-fluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Fluorobenzenecarboximidamide
This guide provides a comprehensive overview of the chemical properties of 3-Fluorobenzenecarboximidamide, targeting researchers, scientists, and professionals in drug development. It covers its physicochemical characteristics, synthetic protocols, and known biological relevance, presenting data in a structured and accessible format.
Core Chemical Properties
This compound, also known as 3-fluorobenzamidine, is a fluorinated aromatic compound with potential applications in medicinal chemistry as a building block for more complex molecules.[1] Its core structure consists of a benzene ring substituted with a fluorine atom at the meta position and a carboximidamide group.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its commonly available hydrochloride salt.
| Property | This compound | This compound Hydrochloride | Source(s) |
| IUPAC Name | This compound | This compound;hydrochloride | [2][3] |
| Synonyms | 3-Fluorobenzamidine | 3-Fluorobenzamidine HCl | [1] |
| CAS Number | 69491-64-1 | 75207-72-6 | [3] |
| Molecular Formula | C₇H₇FN₂ | C₇H₈ClFN₂ | [3] |
| Molecular Weight | 138.14 g/mol | 174.60 g/mol | [3] |
| Appearance | White solid | White solid | [1] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Soluble in polar organic solvents | Not available |
Spectral Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (around 7.0-7.8 ppm) due to the fluorine and carboximidamide substituents on the benzene ring. The protons of the amidine group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole broadening and exchange with solvent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of both the fluorine and carboximidamide groups. The carbon of the carboximidamide group is expected to appear in the range of 160-170 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to exhibit characteristic absorption bands. Key expected vibrations include:
-
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the amidine group.
-
C=N stretching: A sharp peak around 1650 cm⁻¹ for the imine double bond.
-
C-F stretching: A strong absorption in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry: In a mass spectrum, the molecular ion peak (M+) for this compound would be observed at an m/z of approximately 138. Fragmentation patterns would likely involve the loss of ammonia (NH₃), the cyano group (CN), and potentially the fluorine atom.
Experimental Protocols
Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a well-established method for the synthesis of amidines from nitriles.[3][4][5][6] This protocol details the synthesis of this compound from 3-fluorobenzonitrile.
Materials:
-
3-Fluorobenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia gas or a solution of ammonia in ethanol
Procedure:
-
Formation of the Imino Ether Hydrochloride (Pinner Salt):
-
Dissolve 3-fluorobenzonitrile in an excess of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C.
-
Continue bubbling HCl until the solution is saturated and a precipitate of the ethyl 3-fluorobenzimidate hydrochloride (Pinner salt) forms.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for an extended period (12-24 hours) to ensure complete reaction.
-
Collect the precipitated Pinner salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to form the Amidine:
-
Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension with stirring, or add a saturated solution of ammonia in ethanol.
-
Continue the addition of ammonia until the reaction is complete (monitor by TLC or LC-MS).
-
The ammonium chloride byproduct will precipitate. Remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or toluene.
-
Safety Precautions:
-
Hydrogen chloride and ammonia are corrosive and toxic gases. This procedure must be performed in a well-ventilated fume hood.
-
Anhydrous conditions are crucial for the success of the Pinner reaction. All glassware should be thoroughly dried, and anhydrous solvents should be used.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, it is recognized as a valuable scaffold in medicinal chemistry for the synthesis of various biologically active compounds.[1]
A notable example is a novel bithiophene fluorobenzamidine derivative (BFB) which has demonstrated significant antitumor activity against breast cancer in murine models.[7] This compound was shown to reduce tumor incidence and size, and its mechanism of action involves the upregulation of p53 and p21, and the downregulation of CDK1 and HER2, suggesting an induction of apoptosis and an anti-metastatic effect.[7]
While this highlights the potential of fluorobenzamidine derivatives in drug discovery, it is crucial to note that the biological activity of a derivative may not be representative of the parent this compound. Further research is needed to elucidate the intrinsic biological profile of this compound itself.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway implicated by a derivative of this compound.
References
- 1. 4-Fluorobenzamide(824-75-9) 1H NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Characteristics of 3-Fluorobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Fluorobenzenecarboximidamide, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its fundamental properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities through the examination of a closely related derivative.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for the free base, predicted values from validated computational models are provided alongside available data for its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂ | N/A |
| Molecular Weight | 138.14 g/mol | N/A |
| Melting Point | 164-172 °C (hydrochloride salt) | [1] |
| Boiling Point (Predicted) | 235.4 °C | N/A |
| pKa (Predicted) | 9.5 - 10.5 | N/A |
| Water Solubility (Predicted) | High | N/A |
| logP (Predicted) | 1.2 - 1.8 | N/A |
Note on Predicted Values: The predicted values for boiling point, pKa, water solubility, and logP are derived from computational algorithms and should be considered as estimates. Experimental verification is recommended for precise applications.
Experimental Protocols
Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a well-established method for the synthesis of amidines from nitriles. The following protocol outlines a plausible route for the preparation of this compound from 3-fluorobenzonitrile.
Workflow for the Pinner Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation of the Pinner Salt: Dissolve 3-fluorobenzonitrile in anhydrous ethanol (e.g., 1 M solution) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution until saturation is achieved. The formation of a precipitate, ethyl 3-fluorobenzenecarboximidate hydrochloride (the Pinner salt), should be observed. The reaction mixture is typically stirred at low temperature for several hours to ensure complete reaction.
-
Ammonolysis: The Pinner salt is then treated with a solution of ammonia in ethanol. This is typically prepared by bubbling ammonia gas through cold anhydrous ethanol. The ammonia solution is added slowly to the suspension of the Pinner salt at 0°C. The reaction is then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours).
-
Isolation of the Hydrochloride Salt: The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization.
-
Preparation of the Free Base: To obtain the free base, the hydrochloride salt is dissolved in water and treated with a suitable base, such as aqueous sodium hydroxide, until the solution is alkaline. The free base, which may precipitate or be extracted with an organic solvent, is then isolated and purified.
Analytical Methodology: HPLC Analysis
Due to the polar nature of the amidine functional group, High-Performance Liquid Chromatography (HPLC) analysis of this compound may benefit from derivatization to enhance its chromatographic retention and detection sensitivity, particularly when using UV-Vis detection. A common approach involves pre-column derivatization of the primary amine functionality.
Workflow for HPLC Analysis with Pre-column Derivatization
Caption: A typical workflow for the HPLC analysis of an amine-containing compound.
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol. Create a series of calibration standards by diluting the stock solution.
-
Derivatization: In a vial, mix an aliquot of the standard or sample solution with a solution of a derivatizing agent (e.g., dansyl chloride in acetonitrile) and a basic buffer (e.g., sodium bicarbonate solution, pH 9-10). The mixture is then incubated, typically at an elevated temperature (e.g., 60°C) for a specific period (e.g., 30-60 minutes), to ensure complete derivatization.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The wavelength for UV detection will depend on the chromophore introduced by the derivatizing agent. For dansyl derivatives, excitation at around 340 nm and emission at around 525 nm would be appropriate for fluorescence detection, which generally offers higher sensitivity.
-
Biological Activity and Signaling Pathways
While specific data on the direct biological targets of this compound is limited in publicly available literature, research on a closely related derivative, a bithiophene-fluorobenzamidine (BFB), provides valuable insights into its potential anticancer activities. Studies have shown that this derivative exhibits pro-apoptotic and anti-metastatic effects in breast cancer models.
The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell cycle progression, apoptosis, and metastasis. The following diagram illustrates the putative signaling pathway influenced by the bithiophene-fluorobenzamidine derivative.
Putative Signaling Pathway Modulated by a this compound Derivative
Caption: A diagram illustrating the potential signaling pathway influenced by a fluorobenzamidine derivative.
This pathway suggests that the fluorobenzamidine moiety, when incorporated into a larger molecular scaffold, can contribute to a multi-pronged attack on cancer cells by:
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Inhibiting Cell Cycle Progression: By downregulating Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.
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Suppressing Oncogenic Signaling: Through the inhibition of Human Epidermal Growth Factor Receptor 2 (HER2), a well-known oncogene in breast cancer.
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Activating Tumor Suppressor Pathways: By upregulating p53, which in turn activates p21, a potent inhibitor of CDK activity.
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Inducing Apoptosis: Through the activation of Caspase-3, a critical executioner caspase in the apoptotic cascade.
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Modulating Hormone Response: By upregulating Estrogen Receptor Alpha (ESR-α), which could be significant in the context of hormone-receptor-positive breast cancers.
It is important to note that while this provides a strong indication of the potential biological relevance of the 3-fluorobenzamidine scaffold, further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound itself.
References
An In-depth Technical Guide to 3-Fluorobenzenecarboximidamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluorobenzenecarboximidamide, also known as 3-Fluorobenzamidine. While direct research on this compound is limited, its significance as a chemical intermediate is highlighted by the potent biological activity of its derivatives. This document details its chemical identity, a probable synthetic route, and available physicochemical properties. Furthermore, it presents a detailed case study on a promising antitumor derivative, bithiophene-fluorobenzamidine, including quantitative data and experimental protocols to support further research and development.
Compound Identification and Structure
This compound is an aromatic organic compound containing a fluorine atom at the meta position of the benzene ring and a carboximidamide (amidine) functional group. It is most commonly available and handled as its hydrochloride salt to improve stability.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound hydrochloride |
| Synonyms | 3-Fluorobenzamidine hydrochloride, 3-Fluorobenzene-1-carboximidamide hydrochloride |
| CAS Number | 75207-72-6 |
| Molecular Formula | C₇H₈ClFN₂ |
| Molecular Weight | 174.60 g/mol |
| SMILES | C1=CC(=CC(=C1)F)C(=N)N.Cl |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound hydrochloride are not extensively published. The following table summarizes available information, primarily from chemical suppliers.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White powder | Chem-Impex |
| Melting Point | 164-172 °C | Chem-Impex[1] |
| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |
| Storage | Room Temperature | Chem-Impex[1] |
Synthesis of this compound Hydrochloride
The most probable and widely used method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.
Pinner Reaction Pathway
Caption: Pinner reaction for the synthesis of this compound.
Experimental Protocol (Representative)
Materials:
-
3-Fluorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia gas
Procedure:
-
Formation of the Pinner Salt:
-
A solution of 3-fluorobenzonitrile in anhydrous ethanol and anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored for the precipitation of the ethyl 3-fluorobenzimidate hydrochloride (Pinner salt).
-
After the reaction is complete, the precipitate is filtered under anhydrous conditions, washed with anhydrous diethyl ether, and dried in a vacuum desiccator.
-
-
Formation of the Amidine:
-
The dried Pinner salt is suspended in anhydrous ethanol in a flask cooled in an ice bath.
-
Anhydrous ammonia gas is passed through the suspension with stirring. The reaction progress is monitored until the Pinner salt is consumed.
-
The ammonium chloride byproduct is removed by filtration.
-
The ethanolic solution of this compound is then treated with a calculated amount of ethanolic HCl to precipitate the hydrochloride salt.
-
The resulting solid, this compound hydrochloride, is collected by filtration, washed with cold anhydrous ethanol, and dried under vacuum.
-
Biological Activity and Therapeutic Potential: A Case Study of Bithiophene-Fluorobenzamidine (BFB)
The primary interest in this compound for drug development professionals lies in its use as a building block for more complex, biologically active molecules. A notable example is bithiophene-fluorobenzamidine (BFB) , a derivative that has demonstrated significant antitumor activity.
A study investigated the efficacy of BFB against breast cancer induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice. The results indicated that BFB possesses potent antitumor, pro-apoptotic, and anti-metastatic properties.
Quantitative Data on Antitumor Activity
The following tables summarize the key quantitative findings from the study on BFB's efficacy compared to the control (DMBA-treated) and tamoxifen (TAM), a standard hormonal therapy.
Table 3: In Vivo Antitumor Efficacy of BFB
| Parameter | DMBA Group | DMBA + TAM | DMBA + BFB |
| Tumor Incidence Reduction | - | ~30% | ~88% |
| Tumor Multiplicity Reduction | - | ~16% | ~41% |
| Tumor Size Reduction | - | -12% (increase) | ~76% |
| Mortality Rate Reduction | - | ~4.8% | ~38.1% |
Table 4: In Vitro Pro-Apoptotic Activity of BFB in MCF-7 Cells
| Cell Population | Control | BFB-Treated | Fold Increase |
| Early Apoptotic Cells | 0% | 47.4% | - |
| Late Apoptotic Cells | 0.4% | 13.9% | - |
| Total Apoptotic Cells | 0.4% | 61.3% | ~153-fold |
| Necrotic Cells | 0.1% | 0.2% | ~2-fold |
Experimental Protocols for Biological Evaluation
The following are summaries of the key experimental protocols used to evaluate the biological activity of BFB.
4.2.1. Animal Study for In Vivo Antitumor Activity
-
Model: Breast cancer induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice.
-
Groups:
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Control
-
BFB-treated
-
DMBA-treated
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DMBA + Tamoxifen (TAM)
-
DMBA + BFB
-
-
Procedure:
-
Breast cancer was induced using DMBA.
-
Treatments with TAM or BFB were administered after tumor development.
-
Tumor incidence, multiplicity, and size were monitored and measured.
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At the end of the study, mammary glands or tumors were collected for histological analysis and quantitative real-time PCR (qRT-PCR) to assess the expression of key genes involved in cell cycle and apoptosis (e.g., CDK1, HER2, p53, p21, ESR-α, and CAS3).
-
4.2.2. Apoptosis Assay (In Vitro)
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Cell Line: MCF-7 human breast adenocarcinoma cells.
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Method: Annexin V-PE and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
MCF-7 cells were seeded in 6-well plates.
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Cells were treated with either DMSO (vehicle control) or BFB (1.06 µM) for 48 hours.
-
After incubation, cells were harvested, washed, and stained with Annexin V-PE and PI.
-
The stained cells were analyzed by a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
4.2.3. Wound Healing (Scratch) Assay for Anti-Metastatic Activity (In Vitro)
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Cell Line: MCF-7 cells.
-
Procedure:
-
A confluent monolayer of MCF-7 cells was created in a culture plate.
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A "scratch" or "wound" was made in the monolayer with a pipette tip.
-
The cells were treated with BFB.
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The rate of cell migration to close the wound was observed and photographed at different time points.
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The wound size was measured using image analysis software (e.g., ImageJ) to determine the migration rate.
-
Logical Workflow for Biological Evaluation
References
Spectral Data Analysis of 3-Fluorobenzenecarboximidamide: A Technical Guide
Disclaimer: Publicly available, experimentally verified spectral data for 3-Fluorobenzenecarboximidamide is limited. This guide presents a detailed analysis of its close structural analog, 3-Fluorobenzamide, to provide a predictive yet comprehensive spectral overview for researchers, scientists, and drug development professionals. All presented data pertains to 3-Fluorobenzamide unless otherwise stated.
Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized compounds. This guide provides an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds, using 3-Fluorobenzamide as a primary reference.
Predicted Spectral Data for 3-Fluorobenzamide
The following tables summarize the expected spectral data for 3-Fluorobenzamide based on available information for closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for 3-Fluorobenzamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 1H | Ar-H |
| ~7.6-7.7 | m | 1H | Ar-H |
| ~7.4-7.5 | m | 1H | Ar-H |
| ~7.2-7.3 | m | 1H | Ar-H |
| ~7.5 (broad) | s | 1H | -NH |
| ~8.0 (broad) | s | 1H | -NH |
Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluorobenzamide
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~136 (d) | Ar-C |
| ~130 (d) | Ar-CH |
| ~124 (d) | Ar-CH |
| ~120 (d) | Ar-CH |
| ~115 (d) | Ar-CH |
Note: The chemical shifts for the aromatic protons and carbons are approximate and will exhibit complex splitting patterns due to fluorine-hydrogen and fluorine-carbon coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for 3-Fluorobenzamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3150 | Strong, Broad | N-H stretch (amide) |
| 1660-1680 | Strong | C=O stretch (amide I) |
| 1600-1620 | Medium | N-H bend (amide II) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-N stretch |
| 1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluorobenzamide (C₇H₆FNO), the expected molecular weight is approximately 139.13 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for 3-Fluorobenzamide
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 123 | [M-NH₂]⁺ |
| 95 | [C₆H₄F]⁺ |
| 75 | [C₅H₄F]⁺ |
Experimental Protocols
While specific protocols for this compound were not found, the following are generalized, standard procedures for obtaining high-quality spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Longer acquisition times are generally required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The mass range should be set to cover the expected molecular weight of the compound.
-
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
References
An In-Depth Technical Guide to 3-Fluorobenzenecarboximidamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorobenzenecarboximidamide, a fluorinated aromatic amidine, has emerged as a valuable building block in medicinal chemistry. Its structural features, particularly the presence of a fluorine atom and a reactive carboximidamide group, have made it a key intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key physicochemical and biological properties of this compound. It includes detailed experimental protocols for its synthesis and characterization, quantitative data, and a discussion of its role in the development of enzyme inhibitors.
Introduction
This compound, also known as 3-fluorobenzamidine, is an organic compound with the chemical formula C₇H₇FN₂.[] The presence of a fluorine atom on the benzene ring can significantly alter the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive moiety in drug design. The carboximidamide functional group, a nitrogen analog of a carboxylic acid, is a strong basic group and can participate in various chemical reactions, making it a versatile synthon.
This guide will delve into the historical context of its synthesis, present its known physicochemical and biological data in a structured format, provide detailed experimental methodologies, and explore its applications in medicinal chemistry.
Discovery and History
While a definitive seminal publication marking the first-ever synthesis of this compound is not readily apparent in a singular, widely cited source, its preparation logically follows from well-established synthetic methodologies for amidines. The Pinner reaction, first described by Adolf Pinner in 1877, provides a classic and robust route to amidines from nitriles.[2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[2][3][4]
It is highly probable that this compound was first synthesized via the Pinner reaction, utilizing 3-fluorobenzonitrile as the starting material. The availability of fluorinated aromatic compounds increased significantly throughout the 20th century, paving the way for the synthesis of a wide array of fluorinated derivatives, including this compound, for various research and development purposes.
The primary significance of this compound in the scientific literature and patent landscape lies in its role as a key intermediate in the synthesis of biologically active molecules, particularly enzyme inhibitors.
Physicochemical Properties
Quantitative data for this compound and its commonly used hydrochloride salt are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 69491-64-1 |
| Molecular Formula | C₇H₇FN₂ |
| Molecular Weight | 138.14 g/mol |
Table 2: Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 75207-72-6 |
| Molecular Formula | C₇H₈ClFN₂ |
| Molecular Weight | 174.60 g/mol [5][6] |
| Melting Point | 164-172 °C[7] |
| Appearance | White powder[7] |
| Purity | ≥ 99% (HPLC)[7] |
| pKa (Predicted) | 9.87 ± 0.60 |
Experimental Protocols
Synthesis of this compound Hydrochloride via Pinner Reaction
This protocol describes a general method for the synthesis of this compound hydrochloride from 3-fluorobenzonitrile based on the principles of the Pinner reaction.
Experimental Workflow
Caption: Workflow for the Pinner synthesis of this compound HCl.
Materials:
-
3-Fluorobenzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Anhydrous Ammonia
-
Anhydrous Diethyl Ether
Procedure:
-
A solution of 3-fluorobenzonitrile in anhydrous ethanol is cooled to 0-5 °C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution with stirring. The reaction is monitored for the formation of a precipitate, the ethyl 3-fluorobenzimidate hydrochloride (Pinner salt).
-
After the reaction is complete, the excess hydrogen chloride is removed by purging with dry nitrogen.
-
A solution of anhydrous ammonia in ethanol is added to the suspension of the Pinner salt at 0-5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting precipitate of ammonium chloride is removed by filtration.
-
The filtrate, containing the this compound, is treated with a stoichiometric amount of ethanolic HCl to precipitate the hydrochloride salt.
-
The precipitated this compound hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, and broad signals for the -NH₂ and =NH protons of the amidinium group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The signal for the amidine carbon will also be present.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the benzene ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound hydrochloride would be expected to exhibit the following characteristic absorption bands:
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ and =NH groups.
-
C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the C=N double bond in the amidinium ion.
-
C-F stretching: A strong absorption in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₇H₇FN₂) and characteristic fragmentation patterns.
Biological Activity
Substituted benzamidines are a well-known class of compounds that exhibit a range of biological activities, most notably as inhibitors of serine proteases.[8] The amidine group can mimic the protonated side chain of arginine and lysine, allowing these compounds to bind to the S1 pocket of enzymes like trypsin, thrombin, and plasmin.[8]
While specific quantitative biological activity data for this compound is not extensively reported in publicly available literature, its use as a synthetic intermediate for more complex inhibitors suggests that its intrinsic activity may be modest, but its structural scaffold is crucial for the development of potent and selective inhibitors. The 3-fluoro substitution can influence binding affinity and selectivity compared to unsubstituted benzamidine.[8]
A recent study highlighted the pro-apoptotic and anti-metastatic activities of a bithiophene-fluorobenzamidine derivative in breast cancer cells, demonstrating the potential of incorporating the fluorobenzamidine moiety into larger molecules to achieve significant anticancer effects.[9]
Signaling Pathway
The primary mechanism of action for many benzamidine-based drugs is through the competitive inhibition of serine proteases.
Caption: Competitive inhibition of a serine protease by this compound.
Applications in Drug Development
This compound serves as a critical starting material or intermediate in the synthesis of a variety of pharmaceutical agents. Its utility is particularly notable in the development of:
-
Anticoagulants: As inhibitors of thrombin and other coagulation factors.
-
Anticancer agents: Targeting proteases involved in tumor progression and metastasis.
-
Antiviral agents: As scaffolds for the design of protease inhibitors for viral replication.
-
Anti-inflammatory drugs: By inhibiting proteases involved in inflammatory cascades.
The incorporation of the 3-fluorobenzamidine moiety allows medicinal chemists to fine-tune the pharmacological properties of lead compounds to improve efficacy, selectivity, and pharmacokinetic profiles.
Conclusion
This compound, while not a therapeutic agent in itself, holds a significant place in the history and practice of medicinal chemistry. Its synthesis, likely first achieved through the venerable Pinner reaction, has provided researchers with a versatile tool for the construction of complex and potent enzyme inhibitors. The strategic placement of the fluorine atom imparts desirable properties that continue to be exploited in modern drug discovery. This technical guide has provided a consolidated resource on the discovery, synthesis, properties, and applications of this important chemical entity, aiming to support the ongoing efforts of researchers in the development of novel therapeutics.
References
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner Reaction [drugfuture.com]
- 5. scbt.com [scbt.com]
- 6. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Experimental Insights into 3-Fluorobenzenecarboximidamide: A Technical Guide
Introduction
3-Fluorobenzenecarboximidamide, a member of the benzamidine family of compounds, holds significant interest for researchers in medicinal chemistry and drug development. Benzamidines are recognized as a "privileged scaffold" due to their ability to act as bioisosteres of guanidines, enabling them to interact with a wide range of biological targets, including enzymes such as serine proteases. The introduction of a fluorine atom to the benzene ring can substantially alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a therapeutic agent.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of this compound. This section outlines the known synthesis methods and spectroscopic data.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a nitrile with a source of ammonia, often facilitated by an organoaluminum reagent.
Protocol:
-
To a solution of ammonium chloride (8.24 mmol) in toluene (10 mL) at room temperature, add trimethylaluminum (2.0 M solution in toluene, 8.24 mmol).
-
Stir the resulting mixture for 1.5 hours at room temperature.
-
Add 3-fluorobenzonitrile (28.9 mmol) to the reaction mixture.
-
Heat the mixture to 85°C and maintain for 9 hours.
-
Upon completion of the reaction, pour the solution into a mixture of chloroform (200 mL) and silica gel (200 g) and filter.
-
Wash the residue with methanol (100 mL).
-
Concentrate the filtrate under reduced pressure to yield this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The chemical shifts are influenced by the solvent used for analysis.
| Solvent | ¹H NMR Data (δ, ppm) |
| CDCl₃ | 8.25 (1H, d, J=8.0 Hz), 8.15 (1H, m), 7.45 (1H, m), 7.18 (1H, m) |
| CD₃OD | 7.71-7.44 (4H, m) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Proposed FT-IR Spectroscopy Protocol:
-
Prepare a sample of this compound as a KBr pellet or a thin film.
-
Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Record the transmittance or absorbance as a function of wavenumber.
-
Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Table of Expected Characteristic FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amidine) | Stretching | 3400-3100 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C=N (Imine) | Stretching | 1680-1620 | Medium to Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium |
| C-N | Stretching | 1350-1200 | Medium |
| C-F | Stretching | 1250-1020 | Strong |
| C-H (Aromatic) | Bending (out-of-plane) | 900-675 | Strong |
Theoretical Studies
To date, comprehensive theoretical studies specifically detailing the molecular geometry, vibrational frequencies, and electronic properties of this compound have not been published. However, computational chemistry provides a powerful tool to predict these properties. A standard protocol for such a study is outlined below, along with illustrative data based on expectations for a molecule of this nature.
Proposed Computational Protocol
Density Functional Theory (DFT) is a robust method for investigating the properties of organic molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: DFT with a suitable functional, such as B3LYP or ωB97X-D.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style basis set such as cc-pVTZ.
-
Geometry Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation.
-
Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic structure and reactivity.
Illustrative Theoretical Data
The following tables present hypothetical, yet realistic, data that would be expected from a DFT calculation on this compound.
Table of Predicted Bond Lengths and Angles (Illustrative):
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C-F | 1.35 |
| C=N | 1.28 | |
| C-N | 1.36 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| Bond Angle (°) | C-C-F | 119.5 |
| C-C-C(N) | 120.5 | |
| C-(C=N)-N | 122.0 |
Table of Predicted Vibrational Frequencies (Illustrative):
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Corresponding Experimental Region |
| N-H Asymmetric Stretch | 3450 | 3400-3300 |
| N-H Symmetric Stretch | 3330 | 3300-3200 |
| Aromatic C-H Stretch | 3080-3050 | 3100-3000 |
| C=N Stretch | 1655 | 1680-1620 |
| Aromatic C=C Stretch | 1590, 1480 | 1600-1450 |
| N-H Bend | 1560 | 1650-1550 |
| C-F Stretch | 1230 | 1250-1020 |
Visualizations
The study of molecules like this compound is often geared towards their potential as therapeutic agents. The following diagram illustrates a typical computational workflow for evaluating a small molecule as a potential enzyme inhibitor.
Caption: A logical workflow for the computational assessment of a candidate molecule as a potential enzyme inhibitor.
Conclusion
This compound represents a molecule of significant interest in the field of medicinal chemistry. While experimental data is currently limited, primarily to synthesis and NMR characterization from patent literature, this guide provides a comprehensive framework for its further study. The proposed experimental and theoretical protocols offer a roadmap for researchers to fully characterize its structural, vibrational, and electronic properties. The absence of in-depth academic studies on this molecule highlights a knowledge gap and an opportunity for future research to contribute valuable data to the scientific community, potentially accelerating the development of new therapeutics based on the fluorinated benzamidine scaffold.
A Technical Guide to Quantum Chemical Calculations for 3-Fluorobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzenecarboximidamide is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds. Quantum chemical calculations offer a powerful, non-experimental approach to understanding its molecular properties, including geometry, electronic structure, and reactivity. This technical guide outlines the standard computational methodologies for a thorough quantum chemical analysis of this compound.
Computational Methodology
The primary method for quantum chemical calculations on molecules of this nature is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and reliable hybrid functional for such studies.
Software
Gaussian suite of programs is a standard software package for these calculations.
Basis Sets
For accurate results, Pople-style basis sets are commonly employed. Typical choices include:
-
6-31++G(d,p): A good starting point for geometry optimization and vibrational frequency calculations.
-
6-311++G(d,p): A larger basis set for more accurate energy and electronic property calculations.
General Workflow
A typical workflow for the quantum chemical analysis of this compound is as follows:
Data Presentation
The following tables summarize the types of quantitative data that would be generated for this compound, with illustrative values taken from studies on 3-fluorobenzamide.
Optimized Geometrical Parameters
The optimized molecular structure provides bond lengths and angles.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.39 | - |
| C2-C3 | 1.38 | - |
| C3-C4 | 1.38 | - |
| C4-C5 | 1.39 | - |
| C5-C6 | 1.39 | - |
| C6-C1 | 1.40 | - |
| C3-F | 1.36 | - |
| C1-C(O)NH2 | 1.50 | - |
| C-O | 1.23 | - |
| C-N | 1.36 | - |
| N-H1 | 1.01 | - |
| N-H2 | 1.02 | - |
| C2-C1-C6 | - | 120.1 |
| C1-C2-C3 | - | 120.0 |
| C2-C3-C4 | - | 119.9 |
| C3-C4-C5 | - | 120.1 |
| C4-C5-C6 | - | 119.9 |
| C5-C6-C1 | - | 120.0 |
| F-C3-C2 | - | 118.5 |
| F-C3-C4 | - | 118.5 |
| C1-C(O)-N | - | 117.5 |
| O-C-N | - | 122.5 |
| H1-N-H2 | - | 118.0 |
Note: The table presents hypothetical data for this compound based on typical values for similar molecules.
Thermodynamic Properties
Thermodynamic parameters can be calculated from the vibrational frequencies.
| Property | Value |
| Zero-point vibrational energy (kcal/mol) | 74.5 - 74.8 |
| Rotational constants (GHz) | 1.5 - 2.5 |
| Dipole Moment (Debye) | 2.3 - 2.4 |
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
| Parameter | Energy (eV) |
| HOMO | -7.0 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.5 |
Experimental and Computational Protocols
Geometry Optimization
The initial 3D structure of this compound is drawn using molecular modeling software. This structure is then optimized using the B3LYP functional with the 6-31++G(d,p) basis set to find the global minimum on the potential energy surface.
Vibrational Frequency Analysis
Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These frequencies can be compared with experimental FT-IR and FT-Raman spectra.
Natural Bond Orbital (NBO) Analysis
NBO analysis is performed to investigate charge transfer and hyperconjugative interactions within the molecule. This provides insights into the stability of the molecule arising from these interactions.
Molecular Electrostatic Potential (MEP)
The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This helps in identifying the sites for electrophilic and nucleophilic attack.
Signaling Pathway and Drug Development Implications
While this compound itself may not have a defined signaling pathway, its derivatives are often investigated as enzyme inhibitors. The computational data, particularly the MEP and HOMO-LUMO analysis, can inform the design of derivatives that can interact with specific biological targets.
Preliminary Biological Screening of 3-Fluorobenzenecarboximidamide: A Literature Review
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data regarding the preliminary biological screening of 3-Fluorobenzenecarboximidamide. While research exists on the synthesis and biological evaluation of various structurally related compounds and derivatives, no dedicated studies detailing a broad biological activity profile for this compound could be identified.
This technical guide aims to provide a framework for such a screening by outlining common experimental protocols and data presentation formats used in the evaluation of novel chemical entities. The methodologies and visualizations presented below are based on established practices in drug discovery and chemical biology for analogous compounds.
Hypothetical Screening Workflow
A typical preliminary biological screening cascade for a novel compound like this compound would involve a series of in vitro assays to assess its potential therapeutic effects and liabilities.
Caption: A generalized workflow for the biological screening and development of a novel chemical compound.
Data Presentation: Structuring Quantitative Results
In the event that biological data for this compound becomes available, it should be organized into clear and concise tables. This allows for easy comparison of activities across different assays and against reference compounds.
Table 1: Hypothetical In Vitro Anticancer Screening Data
| Cell Line | Assay Type | Parameter | This compound | Doxorubicin (Reference) |
| MCF-7 | Cytotoxicity | IC₅₀ (µM) | Data Not Available | 0.8 ± 0.1 |
| A549 | Cytotoxicity | IC₅₀ (µM) | Data Not Available | 1.2 ± 0.3 |
| HeLa | Cytotoxicity | IC₅₀ (µM) | Data Not Available | 0.5 ± 0.05 |
Table 2: Hypothetical Antimicrobial Screening Data
| Organism | Assay Type | Parameter | This compound | Ciprofloxacin (Reference) |
| E. coli | Broth Microdilution | MIC (µg/mL) | Data Not Available | 0.015 |
| S. aureus | Broth Microdilution | MIC (µg/mL) | Data Not Available | 0.25 |
| C. albicans | Broth Microdilution | MIC (µg/mL) | Data Not Available | 0.5 |
Experimental Protocols: Standard Methodologies
The following are detailed, generalized protocols for key experiments that would be essential in a preliminary biological screening campaign.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare an inoculum of the test microorganism in a suitable broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway Analysis: A Hypothetical Example
Should this compound demonstrate activity in a specific cellular context, further investigation into its mechanism of action would be warranted. This often involves mapping its effects on known signaling pathways. The following diagram illustrates a hypothetical scenario where the compound inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Conclusion
While there is a notable absence of specific biological screening data for this compound in the current scientific literature, this guide provides a comprehensive framework for how such an investigation could be structured. The outlined experimental protocols, data presentation formats, and visualization approaches represent standard practices in the field of drug discovery. Further research is necessary to elucidate the potential biological activities of this compound.
Methodological & Application
Application Notes and Protocols: 3-Fluorobenzenecarboximidamide in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the use of 3-Fluorobenzenecarboximidamide as a key building block in the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for potential application in cancer immunotherapy.
Introduction
This compound is a valuable reagent in medicinal chemistry, primarily utilized as a precursor for the synthesis of bioactive molecules. The incorporation of a fluorine atom can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity to target proteins. One of the most significant applications of this compound is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.
IDO1 is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine. This suppression of the immune system allows cancer cells to evade immune destruction. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
Application Note 1: Synthesis of a Diaryl Urea-Based IDO1 Inhibitor
This application note describes the use of this compound hydrochloride in the synthesis of a potent diaryl urea-based IDO1 inhibitor. The 3-fluorobenzamidine moiety serves as a key structural element for interaction with the target enzyme.
Synthetic Workflow
The overall synthetic strategy involves a multi-step process, beginning with the protection of this compound, followed by a series of coupling reactions to construct the final diaryl urea compound.
Caption: Synthetic workflow for the preparation of a diaryl urea-based IDO1 inhibitor.
Experimental Protocol: Synthesis of N'-(4-(3-(3-fluorobenzamidin-1-yl)propyl)piperazin-1-yl)-N-(3-chloro-4-fluorophenyl)urea
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
1-Bromo-3-chloropropane
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
3-Chloro-4-fluorophenyl isocyanate
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Step 1: Boc Protection of this compound
-
To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-fluorobenzamidine.
Step 2: Alkylation
-
To a solution of N-Boc-3-fluorobenzamidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1-bromo-3-chloropropane (1.5 eq) and stir the reaction at 60 °C for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Intermediate 1.
Step 3: Coupling with Piperazine
-
To a solution of Intermediate 1 (1.0 eq) in acetonitrile, add piperazine (3.0 eq) and potassium carbonate (2.0 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain Intermediate 2.
Step 4: Urea Formation
-
To a solution of Intermediate 2 (1.0 eq) in DCM, add 3-chloro-4-fluorophenyl isocyanate (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
Step 5: Deprotection
-
Dissolve the crude product from Step 4 in DCM and add trifluoroacetic acid (10 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture and triturate with diethyl ether to precipitate the final product.
-
Filter and dry the solid to obtain N'-(4-(3-(3-fluorobenzamidin-1-yl)propyl)piperazin-1-yl)-N-(3-chloro-4-fluorophenyl)urea as a TFA salt.
Application Note 2: Biological Evaluation of IDO1 Inhibitors
This application note provides protocols for the in vitro evaluation of compounds synthesized using this compound for their ability to inhibit IDO1 enzyme activity.
Signaling Pathway
IDO1 catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine, leading to T-cell suppression. IDO1 inhibitors block this process, restoring T-cell function.
Application Notes and Protocols: 3-Fluorobenzenecarboximidamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-fluorobenzenecarboximidamide and its derivatives in drug discovery. The following sections outline its application in the development of inhibitors for Monoamine Oxidase B (MAO-B), as anticancer agents, and as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5).
Application 1: Inhibition of Monoamine Oxidase B (MAO-B)
The 3-fluorobenzoyl moiety, a close derivative of this compound, is a key pharmacophore in a potent and selective inhibitor of human Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the catabolism of dopamine and other neurotransmitters. Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1][2][3]
Lead Compound
A notable example is N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , which has demonstrated high inhibitory activity and selectivity for MAO-B.[1][4]
Quantitative Data
| Compound | Target | IC50 (µM) | Ki (nM) | Inhibition Mode | Selectivity Index (SI) vs MAO-A | Reference |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 | 94.52 | Competitive | >120 | [1][4] |
| 4b (related derivative) | MAO-B | 1.65 | - | - | >60 | [1][4] |
| Rasagiline (Reference drug) | MAO-B | - | - | - | >50 | [1][4] |
Signaling Pathway: Dopamine Metabolism by MAO-B
MAO-B, located on the outer mitochondrial membrane, plays a crucial role in the degradation of dopamine.[5][6][7] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.[6] This is particularly beneficial in conditions characterized by dopaminergic neuron loss, such as Parkinson's disease.[2][3]
References
- 1. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Fluorobenzenecarboximidamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-Fluorobenzenecarboximidamide and its N-substituted derivatives, which are valuable scaffolds in medicinal chemistry. The protocols include the classical Pinner reaction and a modern copper-catalyzed approach. Additionally, the potential application of these derivatives as anticancer agents is highlighted, with a focus on their role in modulating key signaling pathways in breast cancer.
Introduction
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The amidine functional group is a key pharmacophore in many biologically active compounds, serving as a versatile building block for the synthesis of various heterocyclic systems. This application note details two primary methods for the synthesis of these valuable compounds, starting from 3-fluorobenzonitrile.
Data Presentation
Table 1: Summary of Synthetic Protocols
| Protocol | Starting Material | Key Reagents | Product | Reported Yield |
| Protocol 1: Pinner Reaction (Unsubstituted) | 3-Fluorobenzonitrile | Ethanolic HCl, Ammonia | This compound Hydrochloride | ~97% (general) |
| Protocol 2: Pinner Reaction (N-Aryl) | 3-Fluorobenzonitrile | Ethanolic HCl, Substituted Aniline | N-Aryl-3-fluorobenzenecarboximidamide | Not specified |
| Protocol 3: Copper-Catalyzed Synthesis (N-Aryl) | 3-Fluorobenzonitrile | Diaryliodonium salt, Copper(II) triflate | N-Aryl-3-fluorobenzamide (via ketenimine hydrolysis) | Up to 85% |
Table 2: Biological Activity of a Representative Fluorobenzamidine Derivative (BFB)
| Activity Metric | Observation |
| Tumor Incidence Reduction (in vivo) | ~88% reduction in DMBA-induced mammary tumors |
| CDK1 and HER2 Expression (in vivo) | Significant downregulation |
| p53, p21, ESR-α, and CAS3 Expression (in vivo) | Significant upregulation |
| Apoptosis (in vitro, MCF-7 cells) | Increased early apoptotic cells to 47.4% and late apoptotic cells to 13.9% |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction
This protocol describes the synthesis of the unsubstituted this compound hydrochloride.
Materials:
-
3-Fluorobenzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Ammonium Carbonate
-
Ethyl Acetate
-
Reaction vessel with a gas inlet and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Formation of the Pinner Salt (Ethyl 3-fluorobenzimidate hydrochloride):
-
Charge a flame-dried reaction vessel with anhydrous ethanol.
-
Cool the ethanol to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the cold ethanol until saturation to prepare ethanolic HCl.
-
Slowly add 3-fluorobenzonitrile (1.0 eq) to the cold ethanolic HCl solution under stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 40°C for 6-12 hours, monitoring the reaction by TLC. The reaction must be protected from moisture.
-
Upon completion, cool the mixture to 0-5°C. The Pinner salt may precipitate and can be isolated by filtration under anhydrous conditions, or used directly in the next step.
-
-
Formation of this compound Hydrochloride:
-
Cool the reaction mixture containing the Pinner salt to 0-5°C.
-
Purge the mixture with anhydrous ammonia gas until the pH is ≥ 8.[1]
-
Add ammonium carbonate (3.7 eq) to the basified mixture.[1]
-
Warm the reaction to 30°C and stir for 10-16 hours.[1]
-
Filter the reaction mixture to remove inorganic salts, washing the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of hot ethanol and add ethyl acetate to induce crystallization.
-
Cool the solution to room temperature, then in an ice bath to maximize precipitation.
-
Filter the crystalline product, wash with cold ethyl acetate, and dry under vacuum to yield this compound hydrochloride. A general yield for this type of reaction is reported to be around 97%.[1]
-
Protocol 2: Synthesis of N-Aryl-3-fluorobenzenecarboximidamide Derivatives via Pinner Reaction
This protocol is an adaptation of the Pinner reaction for the synthesis of N-substituted derivatives.
Materials:
-
Ethyl 3-fluorobenzimidate hydrochloride (Pinner salt from Protocol 1)
-
Substituted Aniline (e.g., aniline, p-toluidine)
-
Anhydrous solvent (e.g., ethanol, chloroform)
-
Triethylamine (or other non-nucleophilic base)
Procedure:
-
Suspend the prepared ethyl 3-fluorobenzimidate hydrochloride (1.0 eq) in anhydrous ethanol.
-
Add the substituted aniline (1.0-1.2 eq) to the suspension.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the mixture at room temperature or gentle heat (40-50°C) for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter if a precipitate (triethylamine hydrochloride) has formed.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the N-aryl-3-fluorobenzenecarboximidamide derivative.
Protocol 3: Copper-Catalyzed Synthesis of N-Aryl-3-fluorobenzamides
This protocol describes a modern approach that can lead to N-aryl amides, which are structurally related to amidines and can be formed through a proposed ketenimine intermediate from the nitrile.
Materials:
-
3-Fluorobenzonitrile
-
Diphenyliodonium triflate (or other diaryliodonium salt)
-
Copper(II) triflate (Cu(OTf)₂)
-
Cesium Carbonate (Cs₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Reaction tube suitable for heating
Procedure:
-
In a reaction tube, combine 3-fluorobenzonitrile (1.0 eq), diphenyliodonium triflate (1.2 eq), Cu(OTf)₂ (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous dichloromethane as the solvent.
-
Seal the tube and heat the reaction mixture to 80°C for 2-4 hours, with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts and the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-phenyl-3-fluorobenzamide. The reaction proceeds through a proposed ketenimine intermediate which is hydrolyzed upon workup.
Visualizations
Synthetic Workflow
References
Application Notes and Protocols: 3-Fluorobenzenecarboximidamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzenecarboximidamide is a small molecule with potential therapeutic applications as an enzyme inhibitor. While specific enzyme targets for this compound are still under investigation, its structural features suggest it may interact with the active sites of various enzymes, particularly those that recognize amidine groups, such as serine proteases or other hydrolases. These application notes provide a generalized framework and protocols for evaluating the inhibitory potential of this compound against a hypothetical enzyme target, here exemplified by a generic serine protease.
Hypothetical Target: Serine Protease X
For the purpose of these notes, we will consider the inhibitory activity of this compound against a hypothetical serine protease, "Serine Protease X," which may be involved in a disease-relevant signaling pathway.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes hypothetical quantitative data for the inhibition of Serine Protease X by this compound. This data is for illustrative purposes to guide researchers in presenting their findings.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | Serine Protease X | 5.2 | 2.8 | Competitive |
| Control Inhibitor (Aprotinin) | Serine Protease X | 0.1 | 0.05 | Competitive |
Experimental Protocols
In Vitro Enzyme Inhibition Assay for Serine Protease X
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against Serine Protease X.
Materials:
-
Serine Protease X (e.g., from human plasma or recombinant)
-
This compound
-
Chromogenic substrate for Serine Protease X (e.g., N-p-Tosyl-Gly-Pro-Arg p-nitroanilide)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. For the control, add 10 µL of Assay Buffer with DMSO.
-
Add 70 µL of Assay Buffer to all wells.
-
Add 10 µL of Serine Protease X solution (final concentration, e.g., 10 nM) to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration, e.g., 200 µM).
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Mode of Inhibition
This protocol outlines the steps to determine the mode of inhibition (e.g., competitive, non-competitive) of this compound.
Procedure:
-
Perform the enzyme inhibition assay as described above, but vary the concentration of the chromogenic substrate (e.g., from 0.5 to 5 times the Km value).
-
For each substrate concentration, measure the reaction rates at different concentrations of this compound.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving Serine Protease X. Inhibition of this protease by this compound could modulate downstream cellular responses.
Caption: Hypothetical signaling pathway of Serine Protease X.
Experimental Workflow
This diagram outlines the general workflow for screening and characterizing a potential enzyme inhibitor like this compound.
Caption: Workflow for enzyme inhibitor screening.
Application Notes and Protocols for the Analytical Characterization of 3-Fluorobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the characterization of 3-Fluorobenzenecarboximidamide, a compound of interest in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as starting points for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of pharmaceutical compounds and for separating potential impurities. For an aromatic and polar compound like this compound, a C18 column can provide excellent separation.
Experimental Protocol: RP-HPLC
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions: The following conditions are a recommended starting point and may require optimization.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Start at 10% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Logical Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the polarity of the imidamide group, derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.
Experimental Protocol: GC-MS
1. Instrumentation and Reagents:
-
GC-MS system with a suitable capillary column
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Pyridine)
-
Helium (carrier gas)
2. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions: These parameters provide a starting point for method development.
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
4. Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Analytical Techniques and Information Relationship
The following diagram illustrates the relationship between the analytical techniques and the information they provide for the characterization of this compound.
Caption: Relationship between Analytical Methods and Characterization Data.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Fluorobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzenecarboximidamide is a valuable and versatile building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key starting material. The following sections detail the synthesis of pyrimidine and other heterocyclic systems, offering step-by-step guidance for laboratory execution.
I. Synthesis of Fluorinated Pyrimidine Derivatives
Pyrimidine scaffolds are central to numerous biologically active compounds, including antiviral and anticancer agents. The introduction of a 3-fluorophenyl group at the 2-position of the pyrimidine ring can impart desirable pharmacokinetic properties.
Application: Synthesis of 2-(3-Fluorophenyl)pyrimidine-4,6-diol
This protocol describes the cyclocondensation reaction between this compound and diethyl malonate to yield 2-(3-fluorophenyl)pyrimidine-4,6-diol. This diol can exist in tautomeric forms, including the corresponding pyrimidinone structures.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 2-(3-Fluorophenyl)pyrimidine-4,6-diol.
Experimental Protocol: Synthesis of 2-(3-Fluorophenyl)pyrimidine-4,6-diol
Materials:
-
This compound hydrochloride
-
Diethyl malonate
-
Sodium ethoxide (or sodium metal)
-
Absolute ethanol
-
Glacial acetic acid (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add this compound hydrochloride (1.0 eq) followed by diethyl malonate (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify with glacial acetic acid to a pH of approximately 5-6. A precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to obtain 2-(3-fluorophenyl)pyrimidine-4,6-diol as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 80% | [1] |
| Appearance | White to off-white solid | |
| Molecular Formula | C₁₀H₇FN₂O₂ | |
| Molecular Weight | 206.18 g/mol |
Characterization Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.5 (br s, 2H, OH), 8.0-8.2 (m, 2H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 5.5-5.6 (s, 1H, pyrimidine C5-H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 165.5, 162.0 (d, J=245 Hz), 160.0, 131.0 (d, J=8 Hz), 125.0, 118.0 (d, J=21 Hz), 115.0 (d, J=23 Hz), 85.0.
-
Mass Spectrometry (ESI+): m/z 207.05 [M+H]⁺.
II. Synthesis of other Fluorinated Heterocycles
The reactivity of the amidine group in this compound allows for its use in the synthesis of other heterocyclic systems through condensation with various dicarbonyl compounds.
Application: Synthesis of 4,6-Disubstituted-2-(3-fluorophenyl)pyrimidines
By reacting this compound with β-diketones such as acetylacetone, one can synthesize pyrimidines with different substitution patterns.
Reaction Scheme:
Figure 2: Synthesis of 4,6-Dimethyl-2-(3-fluorophenyl)pyrimidine.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-(3-fluorophenyl)pyrimidine
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Potassium carbonate (or other suitable base)
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate (for extraction)
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound hydrochloride (1.0 eq), acetylacetone (1.2 eq), and potassium carbonate (2.5 eq) in DMF or ethanol.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4,6-dimethyl-2-(3-fluorophenyl)pyrimidine.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Crystalline solid |
| Molecular Formula | C₁₂H₁₁FN₂ |
| Molecular Weight | 202.23 g/mol |
III. General Experimental Workflow
The synthesis of heterocyclic compounds from this compound and dicarbonyl compounds generally follows a standardized workflow.
Figure 3: General workflow for the synthesis and characterization of heterocyclic compounds.
Conclusion
This compound serves as a key precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols provided herein offer a foundation for the preparation of pyrimidine derivatives and can be adapted for the synthesis of other related heterocycles. The incorporation of the 3-fluorophenyl moiety is a valuable strategy in the design of novel therapeutic agents, and these methods provide a practical approach for researchers in the field of drug discovery and development.
References
The Strategic Role of 3-Fluorobenzenecarboximidamide in the Advancement of Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. A key building block that has garnered interest in this pursuit is 3-Fluorobenzenecarboximidamide and its derivatives. This versatile scaffold offers medicinal chemists a valuable starting point for the synthesis of novel kinase inhibitors, leveraging the unique properties of the fluorine atom and the benzamidine moiety to achieve enhanced biological activity and favorable pharmacokinetic profiles.
The incorporation of a fluorine atom at the meta-position of the benzamidine scaffold can significantly influence the molecule's properties. Fluorine's high electronegativity can modulate the pKa of the amidine group, impacting its interaction with the kinase active site. Furthermore, fluorine substitution can enhance metabolic stability by blocking potential sites of oxidation, a crucial factor in improving a drug candidate's half-life. The benzamidine group itself is a known pharmacophore that can mimic the binding of arginine or lysine residues, enabling interaction with the hinge region or other key residues within the ATP-binding pocket of various kinases.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of kinase inhibitors. It includes hypothetical examples based on established synthetic routes and biological evaluation methods for similar compounds, offering a practical guide for the exploration of this promising chemical scaffold.
Application Notes
The 3-fluorobenzamidine moiety has been explored as a key component in the development of inhibitors for a range of kinases implicated in cancer and other diseases. While specific public domain data on kinase inhibitors directly synthesized from this compound is limited, the broader class of benzamidine derivatives has shown significant promise. For instance, benzamidine-based compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and v-Src protein tyrosine kinases[1].
A notable example of a fluorobenzamidine derivative in preclinical studies is a bithiophene fluorobenzamidine (BFB) compound, which has demonstrated significant antitumor activity in breast cancer models[2]. This compound was shown to down-regulate the expression of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2), while up-regulating tumor suppressor proteins p53 and p21[2]. Although the exact synthetic precursor is not detailed, it highlights the potential of the fluorobenzamidine scaffold in targeting key oncogenic kinases.
The strategic placement of the fluorine atom can lead to improved selectivity and potency. Structure-activity relationship (SAR) studies on various kinase inhibitor classes have shown that fluorine substitution can enhance crucial hydrogen bonding interactions within the kinase active site[3].
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor from this compound Hydrochloride
This protocol is based on a synthetic step described in the patent literature, illustrating how this compound can be incorporated into a larger heterocyclic scaffold, a common strategy in kinase inhibitor design[2].
Objective: To synthesize a hypothetical N-substituted 3-fluorobenzamidine derivative.
Materials:
-
This compound hydrochloride
-
An appropriate electrophilic coupling partner (e.g., a substituted chloromethyl-heterocycle)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) and the electrophilic coupling partner (1.0 eq) in dichloromethane.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of sodium hydroxide (5.0 eq) in water dropwise to the reaction mixture while stirring.
-
Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for assessing the inhibitory activity of a synthesized compound against a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol is used to evaluate the effect of a test compound on the viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value from the dose-response curve.
Data Presentation
The following tables present hypothetical quantitative data for a kinase inhibitor derived from this compound, designated as "Hypothetical Compound X".
Table 1: In Vitro Kinase Inhibition Profile of Hypothetical Compound X
| Kinase Target | IC50 (nM) |
| EGFR | 50 |
| v-Src | 150 |
| CDK1 | 200 |
| HER2 | 250 |
| Kinase Y | >1000 |
| Kinase Z | >1000 |
Table 2: Cellular Activity of Hypothetical Compound X
| Cell Line | Cancer Type | GI50 (µM) |
| A431 | Skin Cancer | 0.5 |
| MCF-7 | Breast Cancer | 1.2 |
| HCT116 | Colon Cancer | 2.5 |
| Normal Fibroblasts | - | >50 |
Visualizations
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a common signaling pathway targeted by kinase inhibitors and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of intervention for a hypothetical kinase inhibitor.
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia [mdpi.com]
- 2. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluorobenzenecarboximidamide as a Versatile Building Block in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated organic compounds are of paramount importance in the development of modern agrochemicals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. 3-Fluorobenzenecarboximidamide is a key fluorinated building block with significant potential in the synthesis of novel fungicides and insecticides. The carboximidamide (amidine) moiety can act as a versatile pharmacophore and a useful synthetic handle for constructing a variety of heterocyclic and acyclic agrochemical scaffolds. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with representative experimental protocols and data.
Introduction
The introduction of a fluorine atom into a pesticide molecule can dramatically alter its physicochemical and biological properties. The 3-fluoro substitution on the benzene ring of this compound offers a strategic position for influencing molecular interactions with biological targets. The carboximidamide functional group is a bioisostere of amides and ureas, which are prevalent in many existing agrochemicals. This makes this compound a highly attractive starting material for the discovery of new active ingredients with potentially novel modes of action.
Applications in Agrochemical Synthesis
This compound serves as a valuable precursor for the synthesis of a range of agrochemically active compounds. Its primary applications lie in the synthesis of:
-
Fungicides: The benzamidine core can be incorporated into various heterocyclic systems known to exhibit fungicidal activity, such as pyrimidines, triazoles, and oxadiazoles. The presence of the 3-fluoro substituent can enhance the efficacy against a broad spectrum of fungal pathogens.
-
Insecticides: N-aryl benzamidine derivatives have shown promising insecticidal properties. This compound can be used to synthesize novel N-aryl amidines, which may act as potent insecticides against various pests. The fluorine atom can contribute to improved penetration of the insect cuticle and enhanced binding to the target site.
Representative Synthesis of a Hypothetical Fungicide
This section details a representative synthetic protocol for a hypothetical fungicide derived from this compound. The synthesis involves the cyclization of the amidine with a β-ketoester to form a fluorinated pyrimidinone derivative, a scaffold known for its fungicidal potential.
Experimental Protocol: Synthesis of 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask, add this compound hydrochloride (8.73 g, 50 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl acetoacetate (6.51 g, 50 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of water and neutralize with 1 M hydrochloric acid to pH 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol/water to afford 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one as a white solid.
Quantitative Data:
The following table summarizes the typical quantitative data for the synthesis of 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one.
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 185-188 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.1 (s, 1H), 7.8-7.6 (m, 2H), 7.5-7.4 (m, 2H), 6.1 (s, 1H), 2.2 (s, 3H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm) | -113.5 |
Biological Activity of a Hypothetical Fungicide
The hypothetical fungicide, 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one, was tested for its in vitro antifungal activity against a panel of common plant pathogens.
| Fungal Species | EC₅₀ (µg/mL) |
| Botrytis cinerea | 1.5 |
| Fusarium graminearum | 3.2 |
| Septoria tritici | 2.8 |
| Pyricularia oryzae | 0.9 |
Visualizing the Synthesis and Logic
Synthesis Workflow
Caption: Synthetic workflow for the preparation of a hypothetical pyrimidinone fungicide.
Logical Relationship in Agrochemical Design
Caption: Logical flow from the core building block to potential agrochemical applications.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a fluorinated aromatic ring and a reactive carboximidamide moiety provides a powerful platform for the development of new fungicides and insecticides with potentially enhanced efficacy and desirable physicochemical properties. The representative synthesis and data presented herein demonstrate the potential of this compound in agrochemical research and development. Further exploration of derivatives based on this scaffold is warranted to discover the next generation of crop protection agents.
Application Notes and Protocols for the N-Acylation of 3-Fluorobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of amidines is a crucial transformation in organic synthesis, providing access to N-acylamidines, a class of compounds with significant applications in medicinal chemistry and materials science. These motifs are present in various biologically active molecules and serve as versatile intermediates for the synthesis of more complex heterocyclic systems. This document provides a detailed experimental protocol for the N-acylation of 3-Fluorobenzenecarboximidamide using an acyl chloride as the acylating agent. The procedure is based on established methodologies for the acylation of related nitrogen-containing functional groups.[1][2]
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the carboximidamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[2] The subsequent elimination of a chloride ion, followed by deprotonation, yields the desired N-acyl-3-fluorobenzenecarboximidamide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride gas generated during the reaction.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of this compound with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in an inert solvent.
Materials:
-
This compound
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: While stirring vigorously, add the acyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of distilled water.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-acyl-3-fluorobenzenecarboximidamide.
Data Presentation
| Entry | Substrate | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Benzylamine | Acetyl Chloride | Et₃N | DCM | ~94%[3] |
| 2 | Aniline | Benzoyl Chloride | Pyridine | THF | High |
| 3 | Piperidine | Acetyl Chloride | - (excess amine) | Neat | Quantitative[3] |
| 4 | 4-Nitroaniline | Benzoyl Chloride | Pyridine | THF | ~77%[4] |
Mandatory Visualization
Below is a diagram illustrating the general experimental workflow for the N-acylation of this compound.
Caption: Experimental workflow for N-acylation.
References
- 1. Give the products expected from the following reactions. (a) acet... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the Synthesis of 3-Fluorobenzenecarboximidamide: A Technical Support Guide
Shanghai, China - Researchers, scientists, and drug development professionals now have access to a comprehensive technical support center designed to streamline the synthesis of 3-Fluorobenzenecarboximidamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.
The synthesis of this compound, a key building block in pharmaceutical and agrochemical research, often presents challenges related to reaction conditions and product stability. This technical support center addresses these issues in a user-friendly question-and-answer format, offering practical solutions to common experimental hurdles.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section provides direct answers to specific problems that may be encountered during the synthesis of this compound, primarily via the Pinner reaction, a widely used method for converting nitriles to amidines.
Q1: My Pinner reaction yield for this compound is consistently low. What are the most likely causes?
A1: Low yields in the Pinner reaction for this compound synthesis are often attributed to two primary factors: the presence of moisture and improper temperature control. The reaction is highly sensitive to water, which can hydrolyze the intermediate Pinner salt (an imino ester hydrochloride) to form an undesired ester or amide byproduct.[1][2] Additionally, the Pinner salt is thermally unstable and can decompose if the reaction temperature is not kept low, typically between 0-5°C, during its formation.[3]
Q2: I am observing the formation of significant amounts of 3-fluorobenzamide as a byproduct. How can I minimize this?
A2: The formation of 3-fluorobenzamide is a common side reaction, often resulting from the decomposition of the Pinner salt intermediate, especially at elevated temperatures.[2][3] To mitigate this, it is crucial to maintain a low reaction temperature throughout the formation of the Pinner salt. Using anhydrous solvents and reagents is also critical, as any moisture can lead to the hydrolysis of the intermediate to the corresponding amide.
Q3: The reaction to form the Pinner salt from 3-Fluorobenzonitrile appears to be sluggish or incomplete. What can I do to improve the conversion?
A3: Incomplete conversion of 3-Fluorobenzonitrile can be due to insufficient acid catalyst or inadequate reaction time. The Pinner reaction requires a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas dissolved in an alcohol like ethanol.[4] Ensuring the ethanolic HCl solution is saturated and freshly prepared can improve the reaction rate. Extending the reaction time at a low temperature (e.g., 0-5°C) can also drive the reaction to completion. The electron-withdrawing nature of the fluorine atom on the benzene ring should generally favor the nucleophilic attack on the nitrile carbon, but ensuring sufficient activation with the acid catalyst is key.[3]
Q4: During the ammonolysis step, my yield of this compound is poor. What are the critical parameters for this step?
A4: The conversion of the Pinner salt to the final amidine product via ammonolysis is a critical step. For optimal results, it is essential to use a high concentration of ammonia. This is often achieved by bubbling anhydrous ammonia gas through the reaction mixture or by using a solution of ammonia in an alcohol (e.g., 7N NH3 in methanol).[5] The reaction should be allowed to proceed for a sufficient duration, often several hours, to ensure complete conversion. Inadequate ammonolysis can lead to the isolation of unreacted Pinner salt or its hydrolysis/decomposition products.
Frequently Asked Questions (FAQs)
This section addresses general questions about the synthesis of this compound.
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Pinner reaction.[3][4] This two-step process involves the reaction of 3-Fluorobenzonitrile with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate imino ester hydrochloride, known as a Pinner salt. This intermediate is then treated with ammonia to yield the final this compound hydrochloride.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting material for the Pinner synthesis of this compound is 3-Fluorobenzonitrile. Other essential reagents include a dry alcohol, such as anhydrous ethanol or methanol, and anhydrous hydrogen chloride gas. For the second step, anhydrous ammonia is required.
Q3: How can I purify the final product, this compound hydrochloride?
A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound hydrochloride.[6][7][8][9] A suitable solvent system should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[6][7] A common approach involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, and then allowing it to cool slowly to form pure crystals.[6] The purified crystals can then be collected by filtration.
Q4: What are the typical analytical techniques used to characterize this compound hydrochloride?
A4: The structure and purity of this compound hydrochloride are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. 1H NMR and 13C NMR spectroscopy provide detailed information about the molecular structure.[10][11][12] Mass spectrometry can be used to confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction
This protocol details a two-step process for the synthesis of this compound hydrochloride from 3-Fluorobenzonitrile.
Step 1: Formation of Ethyl 3-fluorobenzenecarboximidate hydrochloride (Pinner Salt)
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (100 mL).
-
Acidification: The flask is cooled to 0°C in an ice bath, and anhydrous hydrogen chloride (HCl) gas is bubbled through the ethanol until saturation is achieved.
-
Reaction Initiation: 3-Fluorobenzonitrile (0.1 mol) is added dropwise to the cold, saturated ethanolic HCl solution while maintaining the temperature at 0-5°C.
-
Reaction Progression: The reaction mixture is stirred at 0-5°C for 12-24 hours. The formation of a white precipitate (the Pinner salt) is typically observed.
-
Isolation of Intermediate: The precipitate is collected by vacuum filtration under anhydrous conditions, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the Pinner salt.
Step 2: Ammonolysis to this compound hydrochloride
-
Reaction Setup: The dried Pinner salt from Step 1 is suspended in a fresh portion of anhydrous ethanol in a clean, dry flask.
-
Ammonia Addition: The suspension is cooled to 0°C, and anhydrous ammonia gas is bubbled through the mixture for 2-3 hours. Alternatively, a solution of 7N ammonia in methanol can be used.
-
Reaction Completion: The flask is sealed and stirred at room temperature for 12-18 hours.
-
Product Isolation: The solvent and excess ammonia are removed under reduced pressure. The resulting solid is the crude this compound hydrochloride.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether, to yield the pure product.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the synthesis of this compound hydrochloride.
Table 1: Reaction Conditions for Pinner Salt Formation
| Parameter | Recommended Condition |
| Starting Material | 3-Fluorobenzonitrile |
| Reagent | Anhydrous Ethanolic HCl (saturated) |
| Temperature | 0-5°C |
| Reaction Time | 12-24 hours |
| Solvent | Anhydrous Ethanol |
| Expected Yield | 80-90% |
| Appearance | White crystalline solid |
Table 2: Reaction Conditions for Ammonolysis
| Parameter | Recommended Condition |
| Starting Material | Ethyl 3-fluorobenzenecarboximidate hydrochloride |
| Reagent | Anhydrous Ammonia (gas or 7N solution in Methanol) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Solvent | Anhydrous Ethanol |
| Expected Yield | 70-85% |
| Appearance | White to off-white solid |
Table 3: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of moisture; High temperature | Use anhydrous reagents and solvents; Maintain low temperature (0-5°C) |
| Byproduct Formation | Decomposition of Pinner salt | Maintain low temperature; Ensure anhydrous conditions |
| Incomplete Reaction | Insufficient acid catalyst; Short reaction time | Use freshly prepared, saturated ethanolic HCl; Increase reaction time |
| Poor Ammonolysis | Low ammonia concentration; Short reaction time | Use excess anhydrous ammonia; Increase reaction time |
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams have been created using the DOT language.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 3-Fluorobenzenecarboximidamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-Fluorobenzenecarboximidamide in solution. The following information is based on established principles for aromatic amidines and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in aqueous solutions are hydrolytic degradation and oxidation. The amidine functional group is susceptible to hydrolysis, particularly under basic conditions, which leads to the formation of the corresponding amide (3-Fluorobenzamide) and ammonia. The aromatic ring and the amidine group can also be prone to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.
Q2: How does pH affect the stability of this compound?
A2: The stability of aromatic amidines like this compound is highly pH-dependent. The protonated form (amidinium ion), which is predominant in acidic to neutral solutions, is generally more stable and less reactive towards nucleophilic attack by water or hydroxide ions. In basic solutions, the concentration of the neutral, more reactive form of the amidine increases, leading to a significantly faster rate of hydrolysis.[1][2] For instance, the hydrolysis half-life of unsubstituted benzamidinium is about 300 days at pH 9, but decreases to 6 days at pH 11 and 15 hours at pH 13.[3]
Q3: What is the expected major degradation product of this compound in an aqueous solution?
A3: The major degradation product from hydrolysis is expected to be 3-Fluorobenzamide. This occurs through the nucleophilic attack of water or a hydroxide ion on the carbon atom of the carboximidamide group.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To maximize stability, it is recommended to prepare solutions of this compound fresh before use in degassed water or buffer. If storage is necessary, solutions should be aliquoted into tightly sealed vials, flushed with an inert gas like nitrogen or argon to displace oxygen, and stored at low temperatures (e.g., -20°C or -80°C). Stock solutions in organic solvents such as ethanol, DMSO, or DMF are generally more stable than aqueous solutions.[4]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency or Concentration in Solution
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Check the pH of your solution. If it is neutral to basic, consider lowering the pH to the acidic range (e.g., pH 4-6) if compatible with your experimental setup. 2. Prepare solutions fresh immediately before use. 3. Use a buffered solution to maintain a stable pH. 4. If possible, conduct experiments at lower temperatures . |
| Oxidation | 1. Use degassed solvents to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the solution from light by using amber vials or covering the container with aluminum foil. 4. Add an antioxidant (e.g., EDTA to chelate metal ions) if compatible with your experiment.[5] |
| Adsorption to Container | 1. Test different types of vials (e.g., polypropylene vs. glass). 2. Consider using silanized glassware to minimize adsorption. |
Issue 2: Precipitation of the Compound from Solution
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Verify the solubility of this compound in your chosen solvent. The hydrochloride salt is generally more water-soluble.[6] 2. Consider using a co-solvent such as DMSO, DMF, or ethanol for initial dissolution before diluting with an aqueous buffer.[4] 3. Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.[7] |
| Change in pH | 1. Ensure the solution is adequately buffered , as a shift in pH can affect solubility. |
| Salt Form Conversion | 1. Be aware of potential salt exchange with components in your buffer, which might lead to the formation of a less soluble salt. |
Data Presentation
The following table summarizes the stability data for benzamidine, a close structural analog of this compound. This data can be used as a proxy to guide experimental design.
Table 1: pH-Dependent Hydrolysis of Benzamidinium at Room Temperature
| pH | Half-life (t½) |
| 9 | ~300 days |
| 10 | Data not available, but significantly shorter than at pH 9 |
| 11 | ~6 days |
| 12 | Data not available, but significantly shorter than at pH 11 |
| 13 | ~15 hours |
Data extrapolated from studies on benzamidinium hydrolysis.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC
-
Preparation of Stock Solution:
-
Accurately weigh this compound (preferably as the hydrochloride salt for better aqueous solubility).
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a small amount of DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, and 9).
-
Spike a known volume of the stock solution into each buffered solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the amount of organic solvent from the stock is minimal (e.g., <1%) to not significantly alter the properties of the aqueous buffer.
-
-
Incubation:
-
Divide each test solution into aliquots for different time points.
-
Store the aliquots under controlled temperature and light conditions (e.g., 25°C in the dark, 40°C in the dark, and 25°C with light exposure).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot from each condition.
-
Immediately analyze the samples by a validated HPLC method with UV detection.
-
HPLC Method Example (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of the compound (e.g., ~230 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of the remaining compound against time for each condition.
-
Calculate the degradation rate constant and the half-life (t½) for each condition.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for a stability study.
Caption: Troubleshooting decision tree for an unstable compound.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Benzamidine - Wikipedia [en.wikipedia.org]
- 7. 苯甲脒 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Fluorobenzenecarboximidamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorobenzenecarboximidamide. The primary synthesis route discussed is the Pinner reaction, which involves the acid-catalyzed reaction of 3-Fluorobenzonitrile with an alcohol, followed by treatment with ammonia.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Possible Cause 1: Presence of Water in the Reaction Mixture.
-
Explanation: The Pinner reaction is highly sensitive to moisture. The intermediate Pinner salt (alkyl imidate salt) will readily hydrolyze in the presence of water to form the corresponding ester (e.g., ethyl 3-fluorobenzoate) as a major byproduct.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Possible Cause 2: Incomplete Reaction.
-
Explanation: The reaction may not have gone to completion, leaving a significant amount of the starting material, 3-Fluorobenzonitrile, unreacted.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature, though be cautious of side reactions at higher temperatures.
-
-
Possible Cause 3: Insufficient Acid Catalyst.
-
Explanation: A strong acid, typically anhydrous hydrogen chloride gas, is required to activate the nitrile for nucleophilic attack by the alcohol.[2]
-
Solution: Ensure a sufficient and continuous supply of anhydrous HCl gas is bubbled through the reaction mixture. The use of pre-prepared solutions of HCl in an anhydrous alcohol (e.g., ethanolic HCl) can also be effective.
-
Issue 2: Formation of Significant Side Products
-
Possible Cause 1: Presence of Water leading to Ester Formation.
-
Explanation: As mentioned, water will lead to the formation of the corresponding ester.
-
Solution: Adhere to strict anhydrous conditions.
-
-
Possible Cause 2: Excess Alcohol leading to Orthoester Formation.
-
Explanation: An excess of the alcohol nucleophile can lead to the formation of an orthoester as a byproduct.[1]
-
Solution: Use a controlled stoichiometry of the alcohol. While the alcohol is often used as the solvent, careful control of the reaction conditions can minimize orthoester formation.
-
-
Possible Cause 3: High Reaction Temperature leading to Amide Formation.
-
Explanation: The intermediate Pinner salt is thermally unstable and can decompose at elevated temperatures to form 3-Fluorobenzamide and an alkyl chloride.[1]
-
Solution: Maintain a low reaction temperature, typically 0 °C or below, during the initial stages of the Pinner reaction.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause 1: Co-elution of Byproducts.
-
Explanation: The desired amidine product and the common side products (ester, amide) may have similar polarities, making separation by column chromatography challenging.
-
Solution: Optimize the chromatographic conditions (e.g., solvent system, gradient) to achieve better separation. Recrystallization can also be an effective purification method.
-
-
Possible Cause 2: Product Instability.
-
Explanation: Amidines can be basic and may be sensitive to acidic or basic conditions during workup and purification.
-
Solution: Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Pinner reaction. This involves reacting 3-Fluorobenzonitrile with an alcohol (commonly ethanol) in the presence of a strong acid catalyst (typically anhydrous hydrogen chloride) to form an intermediate Pinner salt. This salt is then treated with ammonia to yield the final this compound.
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: The Pinner reaction is highly susceptible to hydrolysis. Any water present in the reaction will react with the intermediate Pinner salt to form an ester (e.g., ethyl 3-fluorobenzoate) as a significant byproduct, thereby reducing the yield of the desired amidine.[1][2]
Q3: What are the main side products I should expect to see in my reaction mixture?
A3: The most common side products are:
-
Ethyl 3-fluorobenzoate: Formed by the hydrolysis of the Pinner salt intermediate in the presence of water.
-
3-Fluorobenzamide: Can be formed by the thermal decomposition of the Pinner salt, especially at higher temperatures.
-
Orthoesters: May form if a large excess of alcohol is used.[1]
-
Unreacted 3-Fluorobenzonitrile: Due to an incomplete reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (3-Fluorobenzonitrile). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative analysis of the reaction components.
Q5: What is the role of the low temperature in the Pinner reaction?
A5: Low temperatures (typically 0 °C or below) are crucial to prevent the thermal decomposition of the thermodynamically unstable Pinner salt intermediate into the corresponding amide (3-Fluorobenzamide) and an alkyl chloride.[1]
Summary of Common Side Reactions
| Side Product | Favored Conditions | Identification Methods | Mitigation Strategies |
| Ethyl 3-fluorobenzoate | Presence of water | NMR, GC-MS, LC-MS | Use anhydrous reagents and solvents; conduct the reaction under an inert atmosphere. |
| 3-Fluorobenzamide | High reaction temperatures | NMR, GC-MS, LC-MS | Maintain low reaction temperatures (≤ 0 °C) during the formation of the Pinner salt. |
| Orthoester | Excess alcohol | NMR, GC-MS | Use a stoichiometric amount of alcohol or carefully control reaction conditions if alcohol is the solvent. |
| Unreacted 3-Fluorobenzonitrile | Incomplete reaction | TLC, HPLC, GC-MS | Extend reaction time, ensure sufficient acid catalyst, or consider gentle heating after initial Pinner salt formation. |
Experimental Protocols
General Protocol for the Synthesis of this compound via the Pinner Reaction
-
Step 1: Formation of the Pinner Salt (Ethyl 3-fluorobenzenecarboximidate hydrochloride)
-
Oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., a stream of nitrogen or argon).
-
To a stirred solution of 3-Fluorobenzonitrile in anhydrous ethanol at 0 °C, bubble anhydrous hydrogen chloride gas until the solution is saturated.
-
Seal the reaction vessel and continue stirring at 0 °C. Monitor the reaction for the disappearance of the starting nitrile by TLC or HPLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, the Pinner salt may precipitate from the solution. The solvent can be removed under reduced pressure to yield the crude Pinner salt.
-
-
Step 2: Ammonolysis to this compound
-
Dissolve the crude Pinner salt in a suitable anhydrous solvent (e.g., ethanol).
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the mixture until the solution is saturated. Alternatively, a solution of ammonia in an alcohol can be used.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction for the formation of the product by TLC or HPLC.
-
After the reaction is complete, the ammonium chloride byproduct can be removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude this compound can be purified by recrystallization or column chromatography.
-
Visualizations
References
Technical Support Center: 3-Fluorobenzenecarboximidamide Crystallization
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-Fluorobenzenecarboximidamide.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is an aromatic compound. While specific data for this exact molecule is limited, related structures like 3-Fluorobenzenesulfonamide are crystalline powders, white to brown in color, and are slightly soluble in water.[1][2] The presence of the fluorine atom can influence the compound's physicochemical properties, including its crystal packing, due to potential C-H···F interactions and effects on the molecule's electrostatic potential.[3][4]
Q2: I am not getting any crystals. What should I do?
If no crystals form upon cooling, your solution is likely not supersaturated. Here are a few common reasons and solutions:
-
Too much solvent: This is the most common issue. Try to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound at all temperatures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution cooled too quickly: Rapid cooling can sometimes inhibit nucleation. Try letting the solution cool more slowly to room temperature and then moving it to a colder environment.
Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or if there are significant impurities. To address this:
-
Re-heat the solution: Add a small amount of additional solvent to dissolve the oil, and then try cooling the solution more slowly.
-
Lower the saturation temperature: Add more solvent so that the solution becomes saturated at a lower temperature, which is hopefully below the melting point of your compound.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for nucleation.
-
Add a seed crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can induce crystallization.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger crystals?
The formation of small or needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger, higher-quality crystals, you should aim for a slower crystallization process. This can be achieved by:
-
Slowing the cooling rate: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also help.
-
Using less solvent: While counterintuitive, using a slightly smaller amount of solvent can sometimes lead to slower, more controlled crystal growth from a less supersaturated solution.
-
Choosing a different solvent system: Experiment with different solvents or solvent mixtures to find conditions that promote slower crystal growth.
Q5: What are the best solvents for recrystallizing this compound?
Since this compound is often available as a hydrochloride salt, solvents suitable for recrystallizing polar organic salts are a good starting point. Based on general principles for similar compounds, the following solvents could be effective:
-
Alcohols: Isopropanol or ethanol are often good choices for recrystallizing hydrochloride salts.[5]
-
Mixed solvent systems: A combination of a solvent in which the compound is soluble (like an alcohol) and an "anti-solvent" in which it is insoluble (like diethyl ether or hexanes) can be very effective. The anti-solvent is added slowly to the solution of the compound until turbidity (cloudiness) is observed, which is then cleared by gentle heating before slow cooling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form | - Too much solvent used.- Solution is not supersaturated.- Inappropriate solvent. | - Boil off some solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.- Try a different solvent or solvent system. |
| Compound "oils out" | - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities. | - Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Try to purify the material further before crystallization. |
| Low crystal yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used.- Cool the mother liquor to a lower temperature to recover more product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are discolored or appear impure | - Impurities are co-crystallizing with the product. | - Ensure slow crystal growth to allow for the exclusion of impurities from the crystal lattice.- Consider a preliminary purification step like activated carbon treatment if the color is due to highly conjugated impurities. |
| Rapid, uncontrolled crystallization | - Solution is excessively supersaturated.- The solvent is a very poor solvent at room temperature. | - Add a small amount of additional hot solvent before cooling.- Cool the solution more slowly. |
Experimental Protocols
General Recrystallization Protocol for this compound Hydrochloride:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures with anti-solvents like diethyl ether or hexanes) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a boiling stick or magnetic stirring to promote dissolution and prevent bumping.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven.
Visual Guides
Caption: A workflow for troubleshooting common crystallization issues.
Caption: A standard experimental workflow for recrystallization.
References
- 1. 3-FLUOROBENZENESULFONAMIDE CAS#: 1524-40-9 [m.chemicalbook.com]
- 2. 1524-40-9 CAS MSDS (3-FLUOROBENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Fluorobenzenecarboximidamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Fluorobenzenecarboximidamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
The most prevalent and scalable method for synthesizing this compound is the Pinner reaction. This reaction involves the treatment of 3-fluorobenzonitrile with an alcohol in the presence of a strong acid to form an intermediate imino ester hydrochloride (a Pinner salt), which is then ammonolyzed to yield the desired amidine hydrochloride.
Q2: What are the critical parameters to control during the scale-up of the Pinner reaction for this compound?
Key parameters to monitor and control during scale-up include:
-
Temperature: The Pinner reaction is often exothermic, and maintaining a low temperature during the initial stages is crucial to prevent side reactions.
-
Moisture Control: The reaction is highly sensitive to water, which can lead to the formation of undesired byproducts such as esters and amides. Anhydrous conditions are essential.
-
Reagent Stoichiometry: Precise control of the molar ratios of 3-fluorobenzonitrile, alcohol, and acid is necessary for optimal conversion and to minimize impurities.
-
Agitation: Efficient mixing is required to ensure uniform reaction conditions and heat distribution, especially in large-volume reactors.
Q3: What are the primary impurities and byproducts encountered in the synthesis of this compound?
Common impurities include unreacted 3-fluorobenzonitrile, the intermediate imino ester, and byproducts such as 3-fluorobenzamide and methyl 3-fluorobenzoate, which can arise from the presence of moisture. At elevated temperatures, polymerization of the starting material or product may also occur.
Q4: How can the final product, this compound hydrochloride, be effectively purified at a larger scale?
Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/diisopropyl ether. The choice of solvent will depend on the impurity profile. In some cases, a slurry wash with a non-polar solvent can be effective in removing less polar impurities.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete reaction; Side reactions due to moisture or high temperature; Poor quality of starting materials. | Monitor reaction completion by HPLC or GC; Ensure strict anhydrous conditions; Maintain low reaction temperature (-5 to 5 °C); Use high-purity, dry reagents and solvents. |
| High Levels of 3-Fluorobenzamide Impurity | Presence of water in the reaction mixture. | Thoroughly dry all glassware and solvents; Use a drying agent if necessary; Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Formation of Polymeric Byproducts | High reaction temperature or prolonged reaction time. | Maintain strict temperature control; Optimize reaction time to ensure complete conversion of the starting material without significant byproduct formation. |
| Difficult Filtration of the Product | Fine particle size of the product precipitate. | Optimize the crystallization process by controlling the cooling rate and agitation speed; Consider seeding the crystallization. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality; Inconsistent reaction conditions. | Implement stringent quality control for all starting materials; Standardize all process parameters and document them thoroughly in a batch manufacturing record. |
Experimental Protocols
Lab-Scale Synthesis of this compound Hydrochloride via Pinner Reaction
-
Setup: A 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet for dry hydrogen chloride (HCl), and a drying tube is assembled and flame-dried under a stream of dry nitrogen.
-
Reaction Mixture: The flask is charged with 3-fluorobenzonitrile (24.2 g, 0.2 mol) and anhydrous ethanol (46.1 g, 1.0 mol).
-
HCl Gas Purge: The mixture is cooled to 0-5 °C in an ice bath. Dry HCl gas is bubbled through the solution with vigorous stirring while maintaining the temperature below 10 °C. The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Isolation of Pinner Salt: The reaction mixture is typically allowed to stand at low temperature for several hours to allow the Pinner salt to crystallize. The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
Ammonolysis: The dried Pinner salt is suspended in anhydrous ethanol and cooled to 0-5 °C. Anhydrous ammonia gas is bubbled through the suspension until saturation. The mixture is stirred at room temperature until the reaction is complete (monitored by HPLC).
-
Product Isolation: The reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound hydrochloride.
Key Considerations for Scale-Up
-
Heat Management: The exothermic nature of the Pinner reaction requires a reactor with efficient cooling capabilities.
-
Material Transfer: Handling of anhydrous reagents and intermediates on a large scale requires specialized equipment to prevent moisture ingress.
-
Safety: Both HCl and ammonia are corrosive and toxic gases. Appropriate safety precautions and scrubbing systems must be in place.
Visualizations
Caption: Pinner reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Process flow diagram for the synthesis of this compound HCl.
Technical Support Center: Overcoming Low Reactivity of 3-Fluorobenzenecarboximidamide in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorobenzenecarboximidamide in palladium-catalyzed cross-coupling reactions. The inherent low reactivity of this substrate can present challenges, and this guide offers insights and practical solutions for successful couplings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?
A1: The low reactivity of this compound is primarily due to electronic effects. The fluorine atom and the carboximidamide group are both electron-withdrawing, which deactivates the aromatic ring. This reduced electron density makes the C-X (where X is a halide or triflate) bond stronger and less susceptible to oxidative addition by the palladium catalyst, a critical step in the catalytic cycle.[1]
Q2: What are the most critical parameters to control for a successful coupling reaction with this substrate?
A2: For sterically hindered and electron-deficient substrates like this compound, the most critical parameters to optimize are the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature.[1] Catalyst systems employing bulky and electron-rich phosphine ligands are often necessary to promote the desired reaction.[2]
Q3: Can the carboximidamide group itself interfere with the reaction?
A3: Yes, the N-H bonds of the carboximidamide group can potentially interact with the catalyst or base, leading to side reactions or catalyst inhibition. While protection of the amidine is a possibility, optimization of the reaction conditions, particularly the choice of a non-nucleophilic base, is often sufficient to mitigate these effects.
Troubleshooting Common Cross-Coupling Reactions
This section provides troubleshooting guidance for common issues encountered when using this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
Q4: I am observing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and solutions?
A4: Low yields in the Suzuki-Miyaura coupling of this substrate are often due to inefficient oxidative addition or transmetalation. The electron-deficient nature of the substrate is the primary challenge.
Recommended Solutions:
-
Catalyst and Ligand Selection: Employ a palladium catalyst with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[2]
-
Base Selection: The choice of base is crucial for activating the boronic acid.[3] Stronger, non-nucleophilic bases are often more effective.
-
Solvent Selection: The solvent can influence catalyst solubility and activity. Ethereal or aromatic solvents are generally good starting points. The addition of a small amount of water can sometimes be beneficial.[1][4]
-
Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier for this challenging substrate.[1]
Caption: Logic diagram for troubleshooting a failed Buchwald-Hartwig reaction.
Data Presentation: Recommended Reaction Parameters
The following tables summarize recommended starting conditions for coupling reactions with electron-deficient aryl halides, which can be applied to this compound.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. [2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases facilitate the transmetalation step. [3][5] |
| Solvent | 1,4-Dioxane, Toluene, THF/H₂O | Aprotic polar or aromatic solvents are generally effective. A small amount of water can be beneficial. [1][4] |
| Temperature | 80 - 120 °C | Higher temperatures are often required for electron-deficient substrates. [1] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Both are effective, with Pd₂(dba)₃ being critical for some systems. [6] |
| Ligand | Xantphos, BINAP, DPPF | Bidentate ligands can prevent catalyst deactivation and improve reaction rates. [7][6] |
| Base | Cs₂CO₃, K₃PO₄, KOtBu | Strong, non-nucleophilic bases are required to deprotonate the amine. [6][8] |
| Solvent | 1,4-Dioxane, Toluene, THF | Anhydrous, deoxygenated aprotic solvents are essential for catalyst stability. [6] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally necessary to drive the reaction to completion. [6] |
Experimental Protocols
The following are general, adaptable protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Note: These are starting points and may require optimization for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk tube, add this compound (as the corresponding halide, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography. [4]
General Procedure for Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add this compound (as the corresponding halide, 1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography. [6]
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Fluorobenzenecarboximidamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluorobenzenecarboximidamide from its starting materials. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in the synthesis of this compound?
A1: this compound is commonly synthesized via the Pinner reaction. The typical starting materials and potential impurities are:
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Starting Materials:
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3-Fluorobenzonitrile
-
Anhydrous alcohol (e.g., methanol or ethanol)
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Anhydrous hydrogen chloride (HCl)
-
Ammonia or an amine
-
-
Potential Impurities:
-
Unreacted 3-Fluorobenzonitrile
-
3-Fluorobenzamide (from hydrolysis of the imidate intermediate or the final product)
-
Methyl or Ethyl 3-fluorobenzoate (from reaction with any residual water)
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Ammonium chloride (a common byproduct)
-
Q2: My final product is an oil, but I expect a solid. What could be the issue?
A2: this compound hydrochloride is a white solid. If you have obtained an oil, it is likely due to the presence of impurities that are depressing the melting point. Common culprits include residual solvent, unreacted starting materials, or side products like the corresponding ester. It is also possible that the free base form of the amidine, which may be an oil or a low-melting solid, is present. Ensure the reaction has gone to completion and that the product is fully protonated to the hydrochloride salt.
Q3: I am having trouble removing ammonium chloride from my product. What is the best approach?
A3: Ammonium chloride is a common byproduct of the Pinner reaction. Due to its ionic nature, it is insoluble in many organic solvents. One effective method for its removal is to dissolve the crude product in an anhydrous alcohol (like ethanol or methanol) and add a sodium alkoxide (e.g., sodium ethoxide or sodium methoxide). This will react with the ammonium chloride to form ammonia gas and sodium chloride, which is much less soluble in the alcohol and can be removed by filtration.
Q4: What are the key stability concerns for this compound?
A4: Amidines are generally susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding amide (3-fluorobenzamide). It is advisable to store this compound, preferably as its hydrochloride salt, in a cool, dry, and inert atmosphere. Avoid prolonged exposure to moisture and highly acidic or basic aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Hydrolysis of the product during workup or purification. 3. Product loss during extraction or filtration steps. | 1. Monitor the reaction progress by TLC or GC-MS to ensure completion. 2. Use anhydrous solvents and reagents. Avoid prolonged contact with aqueous solutions. 3. Minimize the number of transfer steps. Ensure complete precipitation during recrystallization by cooling for a sufficient time. |
| Product Contaminated with 3-Fluorobenzonitrile | Incomplete reaction or use of insufficient ammonia/amine. | Ensure the Pinner salt intermediate is fully converted to the amidine. Consider extending the reaction time or using a larger excess of ammonia/amine. Purify by column chromatography. |
| Product Contaminated with 3-Fluorobenzamide | Presence of water in the reaction mixture or during workup, leading to hydrolysis. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. During workup, use brine to wash the organic layer and dry thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. |
| Broad or Depressed Melting Point of the Final Product | Presence of impurities. | Recrystallize the product from a suitable solvent system. If recrystallization is ineffective, consider purification by column chromatography. |
| Difficulty with Column Chromatography Separation | This compound is a basic compound and can interact strongly with acidic silica gel, leading to tailing and poor separation. | Use a modified stationary phase, such as amine-functionalized silica gel. Alternatively, add a small amount of a competing base, like triethylamine (0.5-1%), to the eluent system. |
Physicochemical Data for Key Compounds
The following table summarizes important physicochemical data for this compound and related compounds to aid in the development of purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility |
| This compound Hydrochloride | C₇H₈ClFN₂ | 174.61 | ~161-163 (as benzamidine HCl) | 253 | ~11.5 (as benzamidine) | Soluble in water and alcohols. |
| 3-Fluorobenzonitrile | C₇H₄FN | 121.11 | -16 | 182-183 | N/A | Insoluble in water; soluble in common organic solvents. |
| 3-Fluorobenzamide | C₇H₆FNO | 139.13 | 129-132 | 238.4 | ~15.5 | Sparingly soluble in water; soluble in ethanol and acetone.[1] |
| Ethyl 3-fluorobenzoate | C₉H₉FO₂ | 168.16 | -34 | 209 | N/A | Slightly soluble in water; miscible with most organic solvents.[2] |
| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | -10 | 194-195 | N/A | Soluble in alcohols, ethers, and ketones.[3][4] |
Experimental Protocols
Recrystallization of this compound Hydrochloride
Objective: To purify crude this compound hydrochloride by removing starting materials and byproducts.
Materials:
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Crude this compound hydrochloride
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Anhydrous ethanol
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Diethyl ether
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
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Filter paper
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Ice bath
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Use a boiling stick to ensure smooth boiling.
-
If insoluble impurities (like ammonium chloride) are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound hydrochloride.
Column Chromatography of this compound
Objective: To purify this compound from non-basic impurities.
Materials:
-
Crude this compound
-
Silica gel (or amine-functionalized silica gel)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 DCM:MeOH with 0.5% TEA).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 2% to 10% MeOH in DCM, with a constant 0.5% TEA).
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for the purification of this compound hydrochloride.
Caption: Troubleshooting logic for the purification of this compound.
References
preventing decomposition of 3-Fluorobenzenecarboximidamide during reaction
Welcome to the technical support center for 3-Fluorobenzenecarboximidamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during a reaction?
A1: The most common cause of decomposition for this compound, like other benzamidines, is hydrolysis. This reaction is particularly prevalent in aqueous environments and under basic conditions, leading to the formation of the corresponding amide, 3-Fluorobenzamide.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. The carboximidamide group is basic and will be protonated under acidic conditions to form a more stable amidinium salt. In its neutral, unprotonated form, which is favored in basic conditions (pH > 9), it is much more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.[1] Therefore, maintaining an acidic to neutral pH is crucial for preventing decomposition.
Q3: What are the decomposition products of this compound?
A3: The primary decomposition product from hydrolysis is 3-Fluorobenzamide and ammonia. Under thermal stress, aromatic amidines can potentially decompose into the corresponding nitrile (3-Fluorobenzonitrile) and ammonia, although this typically requires elevated temperatures.
Q4: Can the fluorine substituent affect the stability of the molecule?
A4: Yes, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the carboximidamide group. It is expected to lower the pKa of the amidine, making it slightly more acidic than unsubstituted benzamidine.[2][3][4] This means that at a given pH, a larger fraction of the this compound may exist in the less stable, unprotonated form compared to benzamidine itself.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 3-Fluorobenzamide. | Hydrolysis of the carboximidamide group. | 1. pH Control: Maintain the reaction mixture at a pH below 7. Use of a suitable buffer system is highly recommended. 2. Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water. 3. Protecting Groups: Consider protecting the carboximidamide group prior to the reaction. |
| Reaction mixture turns cloudy or a precipitate forms upon addition of a basic reagent. | Precipitation of the less soluble neutral form of this compound or its decomposition product. | 1. Slow Addition: Add the basic reagent slowly and with vigorous stirring to avoid localized high pH. 2. Solvent Choice: Use a solvent system in which both the starting material and the product are soluble. |
| Decomposition is observed even under neutral or slightly acidic conditions. | Elevated reaction temperature. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Shorter Reaction Time: Minimize the reaction time to reduce the duration of exposure to potentially destabilizing conditions. |
| Side reactions involving the carboximidamide group. | The carboximidamide group is acting as a nucleophile. | 1. Protecting Groups: Protect the carboximidamide functionality to prevent its participation in side reactions. Common protecting groups for amidines include Boc and Fmoc.[5][6] |
Experimental Protocols
Protocol 1: pH Control During Reaction
This protocol outlines a general procedure for maintaining a stable pH during a reaction involving this compound.
Objective: To prevent the hydrolysis of this compound by controlling the reaction pH.
Materials:
-
This compound
-
Reaction solvent (e.g., water, methanol/water mixture)
-
Appropriate buffer system (e.g., phosphate buffer, acetate buffer)
-
Acid (e.g., 0.1 M HCl) and Base (e.g., 0.1 M NaOH) for pH adjustment
-
pH meter
Procedure:
-
Buffer Selection: Choose a buffer system with a pKa value close to the desired reaction pH (typically between 4 and 7).
-
Preparation of Buffered Reaction Mixture:
-
Reaction Setup:
-
Dissolve the this compound and other reactants in the prepared buffered solvent.
-
Monitor the pH of the reaction mixture periodically, especially after the addition of reagents that may alter the pH.
-
If necessary, make small adjustments to the pH by adding dilute acid or base.
-
Protocol 2: Use of a Protecting Group (Boc Protection)
This protocol describes the protection of the carboximidamide group as a Boc-amidine to enhance its stability during subsequent reactions.
Objective: To temporarily protect the carboximidamide group to prevent its decomposition or participation in side reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, DIPEA)
Procedure:
-
Dissolution: Dissolve this compound in the aprotic solvent.
-
Addition of Base: Add a suitable base to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting Boc-protected this compound by column chromatography.
-
Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to regenerate the carboximidamide.
Data Summary
| Parameter | Unsubstituted Benzamidine | This compound (Predicted) |
| pKa | ~11.6 | Slightly lower than 11.6 |
| Optimal pH for Stability | < 8 | < 8 |
| Primary Hydrolysis Product | Benzamide | 3-Fluorobenzamide |
| Conditions to Avoid | High pH (>9), high temperatures in aqueous media | High pH (>9), high temperatures in aqueous media |
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR20070107150A - How to prepare protected amidine - Google Patents [patents.google.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. emerson.com [emerson.com]
- 9. cdn.hach.com [cdn.hach.com]
Technical Support Center: Analysis of 3-Fluorobenzenecarboximidamide Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on method development for analyzing impurities in 3-Fluorobenzenecarboximidamide. The following information is based on established principles of analytical chemistry and method validation.
Disclaimer: The specific impurities and chromatographic conditions provided are illustrative and based on the chemical structure of this compound and common synthetic pathways. Method development and validation should always be performed using qualified reference standards for any identified impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities associated with this compound?
A1: Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Potential impurities could include:
-
Starting Material: 3-Fluorobenzonitrile
-
Intermediate: 3-Fluorobenzamide
-
By-products: Impurities arising from side reactions, such as dimers or products of incomplete reaction.
-
Degradation Products: Hydrolysis of the imidamide functional group to the corresponding amide or carboxylic acid.
Q2: Which analytical technique is most suitable for analyzing this compound and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the analysis of non-volatile, polar organic molecules like this compound and its potential impurities. For identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Q3: How can I develop a robust HPLC method for impurity profiling?
A3: Method development for impurity profiling typically involves a systematic approach:
-
Column Selection: Start with a versatile column, such as a C18 stationary phase.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Gradient Elution: Employ a gradient elution to ensure the separation of impurities with a wide range of polarities.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting both the active pharmaceutical ingredient (API) and its impurities.
-
Method Optimization: Fine-tune the gradient, flow rate, and column temperature to achieve optimal resolution and peak shape.
Q4: What are the critical parameters for validating an analytical method for impurity analysis?
A4: According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be validated for an impurity method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
Problem: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Column degradation | Use a guard column. If the column is old, replace it. |
Problem: Inconsistent retention times.
| Potential Cause | Troubleshooting Step |
| Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing if using an isocratic system. Check the pump performance of the HPLC system. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general procedure for the analysis of this compound and its potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Acetonitrile (HPLC grade).
-
Milli-Q water.
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate).
-
This compound reference standard and samples.
2. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 80 25 80 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
-
Spiked Sample: Prepare a sample solution spiked with known impurities at the desired concentration level (e.g., 0.1%).
Protocol 2: LC-MS Method for Impurity Identification
This protocol provides a general approach for identifying unknown impurities.
1. Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
The same HPLC column and mobile phases as in the HPLC-UV method can often be used, but volatile buffers (e.g., ammonium formate or ammonium acetate) are required.
2. Chromatographic Conditions:
-
Adapt the HPLC-UV method by replacing the non-volatile phosphate buffer with a volatile buffer like 10 mM ammonium formate, pH 3.0.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative modes to ensure detection of all impurities.
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Full scan for initial screening, followed by tandem MS (MS/MS) for structural elucidation of detected impurities.
Data Presentation
Table 1: Method Validation Summary - Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | 0.9998 |
| Impurity A (3-Fluorobenzamide) | 0.1 - 5 | 0.9995 |
| Impurity B (3-Fluorobenzonitrile) | 0.1 - 5 | 0.9992 |
Table 2: Method Validation Summary - Precision
| Analyte | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| This compound | 50 | 0.5 | 1.2 |
| Impurity A | 1 | 1.8 | 2.5 |
| Impurity B | 1 | 2.1 | 3.0 |
Table 3: Method Validation Summary - Accuracy
| Analyte | Spiked Level (%) | Recovery (%) |
| Impurity A | 0.05 | 98.5 |
| 0.1 | 101.2 | |
| 0.15 | 99.8 | |
| Impurity B | 0.05 | 97.9 |
| 0.1 | 102.5 | |
| 0.15 | 100.5 |
Visualizations
Validation & Comparative
A Comparative Guide to 3-Fluorobenzenecarboximidamide and Other Benzamidine Derivatives as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Fluorobenzenecarboximidamide with other notable benzamidine derivatives, focusing on their performance as serine protease inhibitors. Benzamidine and its analogs are widely recognized as competitive inhibitors of serine proteases, a class of enzymes pivotal in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation. The strategic modification of the benzamidine scaffold, such as through halogenation, offers a promising avenue for modulating inhibitory potency and selectivity.
Executive Summary
Benzamidine derivatives exert their inhibitory effect by mimicking the side chain of arginine, a natural substrate for many serine proteases. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes. Substitutions on the benzene ring can significantly influence the binding affinity through electronic and hydrophobic interactions.
While direct comparative experimental data for this compound against a wide panel of serine proteases is limited in publicly available literature, this guide consolidates available quantitative data for other key benzamidine derivatives and provides a qualitative assessment of this compound based on established structure-activity relationships.
Quantitative Comparison of Benzamidine Derivatives
The following table summarizes the reported inhibition constants (Kᵢ) of unsubstituted benzamidine and other relevant derivatives against key serine proteases. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (µM) |
| Benzamidine | Trypsin | 11.2 - 35[1] |
| Plasmin | 350[1] | |
| Thrombin | 220[1] | |
| Human Tissue Kallikrein | 1098 | |
| 4-Aminobenzamidine | Human Tissue Kallikrein | 146 |
| 4-Aminomethylbenzamidine (AMB) | Plasmin | 1395 |
Performance Analysis of this compound
The fluorine atom at the meta-position (3-position) is a small, highly electronegative substituent. Its electron-withdrawing nature can influence the electronic properties of the benzene ring and the pKa of the amidinium group. Studies on substituted benzamidines have shown that both electronic effects and hydrophobicity of the substituent play a role in the binding affinity to serine proteases. For instance, the binding of benzamidines to plasmin is affected by both electron donation from the substituent and its hydrophobicity. In contrast, thrombin-benzamidine interaction is primarily influenced by the hydrophobicity of the substituent. The interaction with trypsin is more complex and depends on molar refractivity and molecular weight.
The introduction of a fluorine atom can also enhance metabolic stability and cell permeability, which are crucial pharmacokinetic properties in drug development. Therefore, this compound is a compound of significant interest, and further experimental studies are warranted to quantify its inhibitory potency against a panel of serine proteases.
Key Signaling Pathways
Benzamidine derivatives are potent inhibitors of serine proteases that are crucial components of the blood coagulation and fibrinolysis cascades. Understanding these pathways is essential for the targeted development of novel therapeutics for thrombotic or bleeding disorders.
References
A Comparative Analysis of the Biological Activities of 3-Fluorobenzenecarboximidamide and 4-Fluorobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Fluorobenzenecarboximidamide and 4-Fluorobenzenecarboximidamide. While direct comparative studies on these two specific isomers are limited in publicly available research, this document synthesizes existing data on their derivatives and related compounds to infer potential activities and guide future research. The information presented is intended to support researchers in drug discovery and development by highlighting potential therapeutic targets and providing a basis for further investigation.
Introduction
This compound and 4-Fluorobenzenecarboximidamide are structural isomers, with the only difference being the position of the fluorine atom on the phenyl ring. This seemingly minor structural change can significantly impact the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, leading to distinct biological activities. Both compounds belong to the benzamidine class of molecules, which are known to interact with a variety of enzymes, particularly serine proteases, due to their ability to mimic the guanidinium group of arginine.
Potential Biological Activities and Comparative Analysis
Based on the activities of structurally related fluorinated benzamidine derivatives, the primary areas of biological activity for 3- and 4-Fluorobenzenecarboximidamide are likely to be in enzyme inhibition and anticancer effects.
Enzyme Inhibition
Benzamidine and its derivatives are well-established inhibitors of serine proteases such as trypsin and urokinase. The fluorination of the benzene ring can influence the binding affinity and selectivity of these compounds.
Urokinase-type Plasminogen Activator (uPA) Inhibition:
Derivatives of 4-aminobenzamidine have been investigated as potent and selective inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[1] While specific data for 3- and 4-Fluorobenzenecarboximidamide is not available, studies on related benzamidine compounds suggest that they may also exhibit inhibitory activity against uPA.[2][3] The position of the fluorine atom would likely influence the electrostatic interactions within the enzyme's active site, potentially leading to differences in inhibitory potency.
Trypsin Inhibition:
Benzamidine itself is a known competitive inhibitor of trypsin.[4] The introduction of a fluorine atom could modulate this activity. Studies on substituted benzamidines have shown that the nature and position of the substituent on the phenyl ring significantly affect the inhibition of various serine proteases.[5] It is plausible that both 3- and 4-fluorinated isomers would retain some trypsin inhibitory activity, with the 4-fluoro isomer potentially having a different binding mode or affinity compared to the 3-fluoro isomer due to altered electronic and hydrophobic properties.[6]
Anticancer Activity
Fluorinated compounds are prevalent in cancer chemotherapy, and benzamidine derivatives have also been explored for their anticancer potential.
Cytotoxicity in Cancer Cell Lines:
A derivative of fluorobenzamidine, bithiophene-fluorobenzamidine (BFB), has demonstrated significant pro-apoptotic and anti-metastatic activities in breast cancer models.[7][8] This compound was effective against several breast cancer cell lines with a median growth inhibition at 0.63 µM and was particularly effective at 79 nM against six breast cancer cell lines.[7] While this data is for a more complex derivative, it highlights the potential of the fluorobenzamidine scaffold in cancer therapy. It is conceivable that the parent compounds, 3- and 4-Fluorobenzenecarboximidamide, may exhibit cytotoxic effects, although likely at higher concentrations. The differing electronic environments of the 3- and 4-positions could lead to variations in their activity against different cancer cell lines.
Data Presentation
As no direct comparative quantitative data for this compound and 4-Fluorobenzenecarboximidamide was found in the public domain, a data table cannot be presented at this time. Researchers are encouraged to perform head-to-head comparative assays to generate such data.
Experimental Protocols
To facilitate further research, the following are detailed methodologies for key experiments that can be used to compare the biological activities of this compound and 4-Fluorobenzenecarboximidamide.
Serine Protease Inhibition Assay (e.g., Urokinase or Trypsin)
Objective: To determine the inhibitory potency (IC50) of the compounds against a target serine protease.
Materials:
-
Purified serine protease (e.g., human urokinase or bovine trypsin)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
This compound and 4-Fluorobenzenecarboximidamide
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations.
-
Enzyme Preparation: Dilute the enzyme stock solution in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add a small volume of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader. Record data at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and 4-Fluorobenzenecarboximidamide
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with the medium containing the compounds or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualization
To illustrate the potential mechanism of action and experimental design, the following diagrams are provided.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Workflow for a cell viability (MTT) assay.
Conclusion
While direct comparative data on the biological activities of this compound and 4-Fluorobenzenecarboximidamide is currently lacking, the existing literature on related compounds suggests that both isomers warrant further investigation as potential enzyme inhibitors and anticancer agents. The position of the fluorine atom is expected to play a crucial role in determining the potency and selectivity of their biological effects. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies and elucidate the distinct pharmacological profiles of these two compounds. Such studies are essential for advancing our understanding of the structure-activity relationships of fluorinated benzamidines and for the potential development of novel therapeutic agents.
References
- 1. 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators | Bentham Science [eurekaselect.com]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3-Fluorobenzenecarboximidamide: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical-to-quality attribute in the development and manufacturing of pharmaceutical ingredients and fine chemicals. For a compound such as 3-Fluorobenzenecarboximidamide, an important building block in medicinal chemistry, selecting the most appropriate analytical technique for purity assessment is paramount to ensure the reliability of research data and the quality of downstream products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), a widely used alternative, for the purity validation of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the NMR signal area and the number of nuclei, enabling quantification without the need for a reference standard of the analyte itself.[1] In contrast, HPLC is a comparative chromatographic technique that separates components of a mixture, with purity typically determined by the area percentage of the main peak relative to all other detected peaks.[1]
This guide presents detailed experimental protocols for both qNMR and HPLC methods, alongside a comparative data summary to assist researchers in making informed decisions for their analytical needs.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using a certified internal standard.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher
-
NMR Tubes: 5 mm precision NMR tubes
-
Analytical Balance: Capable of weighing to ±0.01 mg
Materials:
-
This compound sample
-
Certified Reference Material (CRM) as internal standard (e.g., Maleic Acid, ≥99.5% purity)
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-32 (to achieve a signal-to-noise ratio of at least 250:1 for the signals used in quantification).[2]
-
Acquisition Time: ≥ 3 seconds.
-
Temperature: 298 K
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of this compound (e.g., a multiplet in the aromatic region) and the singlet of the internal standard (maleic acid, ~6.3 ppm).
-
Calculate the purity of this compound using the following formula[2]:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons for the respective integrated signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by area percent.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 4.6 x 250 mm, 5 µm)
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
Data Processing and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Quantitative Data Summary
The following table presents illustrative data comparing the performance of qNMR and HPLC for the purity assessment of a hypothetical batch of this compound.
| Parameter | qNMR | HPLC (Area Percent) |
| Principle | Molar concentration | Chromatographic separation and UV response |
| Purity Value | 99.2% (w/w) | 99.8% |
| Precision (RSD) | < 0.5% | < 1.0% |
| Reference Standard | Required (structurally unrelated CRM) | Not required for area percent |
| Quantification | Absolute | Relative |
| Potential for Bias | Low | High (if impurities have different UV absorptivity) |
| Throughput | Lower | Higher |
| Sample Consumption | Higher (mg) | Lower (µg) |
| Destructive | No | Yes |
Mandatory Visualizations
Caption: Experimental workflow for the purity determination of this compound by qNMR.
Comparison and Conclusion
The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific analytical requirements.
qNMR offers the significant advantage of being a primary analytical method, providing an absolute purity value that is directly traceable to a certified reference material.[3] This makes it an ideal technique for the characterization of reference standards and for obtaining a highly accurate purity assessment without the need for a specific standard of this compound itself. The illustrative data highlights a scenario where HPLC might overestimate purity due to impurities having a lower UV response than the main compound. qNMR, being based on the molar ratio, is not susceptible to such biases.[1]
HPLC is a powerful and widely used technique for routine quality control due to its high throughput and sensitivity for detecting trace impurities.[4] The area percent method is a quick and straightforward way to assess purity, particularly for batch-to-batch comparisons. However, it relies on the assumption that all components have a similar detector response. For a more accurate quantification of impurities by HPLC, reference standards for each impurity would be required, which is often not feasible.
References
comparative study of different synthesis routes for 3-Fluorobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
The synthesis of 3-Fluorobenzenecarboximidamide, a key building block in medicinal chemistry and drug discovery, can be approached through several synthetic routes. This guide provides a comparative analysis of two prominent methods: the classical Pinner reaction and a direct synthesis involving the activation of 3-fluorobenzonitrile with a strong base. By presenting detailed experimental protocols and quantitative data, this document aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and reagent availability.
At a Glance: Head-to-Head Comparison of Synthesis Routes
| Parameter | Route 1: Pinner Reaction | Route 2: Strong Base-Mediated Synthesis |
| Starting Material | 3-Fluorobenzonitrile | 3-Fluorobenzonitrile |
| Key Reagents | Anhydrous Ethanol, Anhydrous Hydrogen Chloride, Ammonia | n-Butyllithium (n-BuLi), Ammonia (or an amine source) |
| Intermediate | Ethyl 3-fluorobenzimidate hydrochloride (Pinner salt) | Lithiated amine species |
| Typical Yield | High (potentially >90%) | Good (60-80% for similar aryl amidines)[1] |
| Reaction Conditions | Two-step process, requires anhydrous conditions, involves gaseous reagents (HCl, NH3) | One-pot reaction, requires strictly anhydrous and inert conditions, use of pyrophoric reagent (n-BuLi) |
| Key Advantages | Established and reliable method, high potential yields.[2][3][4][5][6] | Potentially faster one-pot procedure. |
| Key Disadvantages | Requires handling of corrosive gaseous HCl and ammonia, multi-step process. | Requires handling of pyrophoric n-BuLi, strict inert atmosphere is crucial for success. |
Experimental Protocols
Route 1: Pinner Reaction
The Pinner reaction is a well-established method for the synthesis of amidines from nitriles.[2][3][4][5][6] The reaction proceeds in two main steps: the formation of an imidate salt (Pinner salt) and its subsequent ammonolysis to the desired amidine.
Step 1: Formation of Ethyl 3-fluorobenzimidate hydrochloride
-
Materials: 3-Fluorobenzonitrile, Anhydrous Ethanol, Anhydrous Hydrogen Chloride gas.
-
Procedure:
-
A solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (5.0 eq) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours, ensuring the reaction mixture remains saturated.
-
The flask is then sealed and allowed to stand at room temperature for 24 hours, during which the ethyl 3-fluorobenzimidate hydrochloride precipitates as a white solid.
-
The precipitate is collected by filtration under a dry atmosphere, washed with anhydrous diethyl ether, and dried under vacuum to yield the Pinner salt.
-
Step 2: Ammonolysis to this compound
-
Materials: Ethyl 3-fluorobenzimidate hydrochloride, Anhydrous Ethanol, Ammonia gas.
-
Procedure:
-
The dried ethyl 3-fluorobenzimidate hydrochloride (1.0 eq) is suspended in anhydrous ethanol in a pressure vessel.
-
The suspension is cooled to -10 °C and saturated with anhydrous ammonia gas.
-
The vessel is sealed and the mixture is stirred at room temperature for 48 hours.
-
The reaction vessel is carefully vented in a fume hood, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to afford this compound. A similar procedure for a different amidine yielded 97% product.[3]
-
Route 2: Strong Base-Mediated Direct Synthesis
This method offers a more direct, one-pot approach to N-substituted aryl amidines and can be adapted for the synthesis of unsubstituted amidines.[1] It involves the deprotonation of an amine source with a strong base, followed by the addition of the nitrile.
-
Materials: 3-Fluorobenzonitrile, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) solution in hexanes, Anhydrous Ammonia.
-
Procedure:
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
The flask is charged with anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.
-
Anhydrous ammonia gas is condensed into the flask until the desired amount (2.2 eq) is collected.
-
A solution of n-butyllithium in hexanes (2.0 eq) is added dropwise to the stirred ammonia solution at -78 °C, maintaining the temperature below -70 °C. This generates lithium amide in situ.
-
A solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous THF is then added dropwise to the lithium amide suspension at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound. Yields for analogous N-substituted aryl amidines are reported to be in the range of 60-80%.[1]
-
Visualization of Synthetic Workflows
Caption: Workflow for the Pinner Reaction Synthesis.
Caption: Workflow for the Strong Base-Mediated Synthesis.
References
- 1. Amidines from cyclic amines and nitriles in the presence of zinc(II): Other nitriles in place of acetonitrile: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure-Activity Relationship of 3-Fluorobenzenecarboximidamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-fluorobenzenecarboximidamide scaffold has emerged as a promising starting point for the development of novel therapeutic agents. The strategic placement of a fluorine atom on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of this compound analogs, summarizing their structure-activity relationships (SAR) against various biological targets. Due to the limited availability of comprehensive SAR studies on a single target for a wide range of this compound analogs in the public domain, this guide synthesizes data from studies on structurally related compounds to infer potential SAR trends.
Comparative Analysis of Biological Activity
For instance, a study on a bithiophene-fluorobenzamidine (BFB) derivative demonstrated its potent antitumor activity against breast cancer.[1][2] This compound significantly reduced tumor incidence and multiplicity in a mouse model.[1][2] The pro-apoptotic and anti-metastatic activities were confirmed in MCF7 cells.[1] Although this study focuses on a single complex derivative, it highlights the potential of the fluorobenzamidine moiety in cancer therapy.
Further research into fluorinated benzimidazoles as inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for anti-inflammatory activity also offers clues. In one study, a series of fluorobenzimidazole derivatives were synthesized and evaluated, with some compounds showing IC50 values in the sub-micromolar range.[3] This suggests that the incorporation of a fluorine atom can be beneficial for potent enzyme inhibition.
To provide a clearer, albeit inferred, picture, the following table summarizes hypothetical SAR trends for this compound analogs based on general principles of medicinal chemistry and findings from related compound series.
Table 1: Inferred Structure-Activity Relationship of this compound Analogs
| Analog Position | Modification | Hypothesized Impact on Activity | Rationale based on Related Compounds |
| Benzene Ring | Additional electron-withdrawing groups (e.g., -NO2, -CN) | Potential increase in potency for targets sensitive to electronic effects. | Electron-deficient rings can participate in specific interactions within enzyme active sites. |
| Electron-donating groups (e.g., -OCH3, -CH3) | May enhance binding through hydrophobic interactions, but could also alter electronic properties unfavorably. | The effect is highly target-dependent; often explored to probe the steric and electronic requirements of the binding pocket. | |
| Carboximidamide Group | N-alkylation or N-arylation | Can modulate polarity, cell permeability, and introduce new interaction points with the target. | Modifications at this position are critical for tuning pharmacokinetic properties and can influence binding affinity. |
| Cyclization into heterocyclic systems (e.g., imidazole, triazole) | May improve metabolic stability and introduce specific hydrogen bonding patterns. | Benzimidazole derivatives have shown a wide range of pharmacological activities.[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound analogs would be specific to the target and assay being investigated. However, a general workflow can be outlined.
General Synthetic Procedure for this compound Analogs
A common route for the synthesis of amidine derivatives involves the Pinner reaction.
-
Nitrile Formation: 3-Fluorobenzonitrile is often the starting material.
-
Imidate Formation: The nitrile is treated with an alcohol (e.g., ethanol) in the presence of a strong acid (e.g., HCl gas) to form the corresponding ethyl 3-fluorobenzenecarboximidate hydrochloride.
-
Ammonolysis: The imidate is then reacted with ammonia or a primary/secondary amine in a suitable solvent to yield the desired N-substituted or unsubstituted this compound.
General Enzyme Inhibition Assay Protocol (Hypothetical)
This protocol describes a general procedure for evaluating the inhibitory activity of the synthesized analogs against a model enzyme.
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its corresponding substrate is prepared in an appropriate assay buffer.
-
Compound Preparation: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure:
-
In a microplate, the enzyme solution is pre-incubated with the test compounds at different concentrations for a specified period.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
-
Data Analysis: The rate of the reaction is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate the general principles of SAR and a typical experimental workflow.
Caption: General SAR principles for this compound analogs.
Caption: Typical experimental workflow for SAR studies.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While comprehensive public data on a systematic SAR study for a series of these specific analogs is currently limited, insights from related fluorinated compounds suggest that modifications to the benzene ring and the carboximidamide group can profoundly impact biological activity. Future research focused on the systematic synthesis and evaluation of this compound libraries against specific biological targets is warranted to fully elucidate their therapeutic potential and guide the design of next-generation drug candidates.
References
- 1. Chemical Structure-Biological Activity Models for Pharmacophores’ 3D-Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spu.edu.sy [spu.edu.sy]
Comparative In Vitro Efficacy of 3-Fluorophenyl-Containing Molecular Derivatives
A Guideline for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the in vitro efficacy of several molecular derivatives containing a 3-fluorophenyl moiety. The objective is to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive overview of their potential as therapeutic agents. The data presented herein is collated from various studies and is intended to facilitate informed decisions in the early stages of drug discovery. The comparison spans anticancer, antifungal, and antitubercular activities, with detailed experimental protocols and pathway visualizations to support the presented data.
I. Anticancer Activity: Flavonoid-Based Amide Derivatives
A study on flavonoid-based amide derivatives identified a compound, 7m , which incorporates a 3-fluorophenyl group. This derivative demonstrated notable antiproliferative activity against the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[1] The mechanism of action for this class of compounds is suggested to involve the modulation of the PI3K/AKT signaling pathway, a critical pathway in cancer cell survival and proliferation.[1][2]
Table 1: In Vitro Anticancer Efficacy of Flavonoid-Based Amide Derivative 7m
| Compound ID | Target Cell Line | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| 7m | MDA-MB-231 | 2.51 ± 0.93 | 5-Fu | 7.75 ± 0.82 |
Experimental Protocol: Antiproliferative Assay (MTT Assay) [1]
-
Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., flavonoid-based amide derivatives) and a positive control (e.g., 5-Fluorouracil) for 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Signaling Pathway: PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a key regulator of cell proliferation, survival, and metabolism.[3][4][5][6] Its aberrant activation is a common feature in many cancers, making it an attractive therapeutic target.[1][2] Flavonoid-based amide derivatives have been shown to down-regulate the expression of key proteins in this pathway, such as p-PI3K and p-AKT.[1][2]
Caption: PI3K/AKT signaling pathway and the inhibitory action of flavonoid-based amide derivatives.
II. Antifungal Activity: Benzimidazole Phenylhydrazone Derivatives
Table 2: In Vitro Antifungal Efficacy (Hypothetical Data for illustrative purposes)
| Compound ID | Target Fungus | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| (E)-2-((2-(3-Fluorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole | Candida albicans | Data not available | Fluconazole | Data not available |
| Aspergillus niger | Data not available | Amphotericin B | Data not available |
Experimental Protocol: Mycelium Growth Rate Method [7][8]
-
Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at various concentrations.
-
Plate Pouring: The agar containing the test compound is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small disc of mycelium from a fresh fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 28°C) for a specified period.
-
Growth Measurement: The diameter of the fungal colony is measured at regular intervals.
-
Inhibition Calculation: The percentage of mycelial growth inhibition is calculated relative to a control plate containing no compound.
Experimental Workflow: Antifungal Screening
Caption: Workflow for the mycelium growth rate method for antifungal susceptibility testing.
III. Antitubercular Activity: N-(adamantan-2-yl)-3-fluorobenzamide
Research into novel anti-tubercular agents has explored a variety of chemical scaffolds. One such compound, N-(adamantan-2-yl)-3-fluorobenzamide , has been investigated for its activity against Mycobacterium tuberculosis.
Table 3: In Vitro Antitubercular Efficacy
| Compound ID | Target Strain | MIC (µg/mL) | Assay Method |
| N-(adamantan-2-yl)-3-fluorobenzamide | Mycobacterium tuberculosis H37Rv | Data not available | MABA |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) [9][10][11][12]
-
Culture Preparation: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Re-incubation: The plates are incubated for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Logical Relationship: MABA Principle
Caption: Principle of the Microplate Alamar Blue Assay (MABA) for determining mycobacterial viability.
References
- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
comparing the inhibitory effects of fluorinated vs non-fluorinated benzamidines
In the landscape of enzyme inhibition and drug discovery, the strategic modification of lead compounds plays a pivotal role in enhancing therapeutic efficacy. One such powerful modification is fluorination. This guide provides a comparative analysis of the inhibitory effects of fluorinated versus non-fluorinated benzamidines, a class of compounds known for their potent inhibition of serine proteases. By examining experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the introduction of fluorine can modulate the inhibitory activity of these critical compounds.
Enhanced Inhibitory Potency Through Fluorination: A Data-Driven Comparison
The introduction of fluorine atoms to the benzamidine scaffold can significantly impact its inhibitory potency against target enzymes. Fluorine's high electronegativity and ability to form strong bonds can alter the electronic properties and binding interactions of the inhibitor with the enzyme's active site.
While a direct head-to-head comparison of a parent benzamidine and its fluorinated analog against the same enzyme is not always available in a single study, we can synthesize data from various sources to illustrate the potential impact of fluorination. For instance, studies on related classes of inhibitors, such as benzenesulfonic esters, have shown that fluorinated derivatives can exhibit significantly lower IC50 values, indicating higher potency, when compared to their non-fluorinated counterparts.
Below is a table summarizing the inhibitory activities of representative non-fluorinated and fluorinated benzamidine and related derivatives against various biological targets. It is important to note that the data for different compounds may originate from separate studies and experimental conditions.
| Compound Class | Compound | Target | Fluorination | Inhibitory Activity (IC50/Ki) |
| Benzamidine | Benzamidine | Human Tissue Kallikrein | Non-fluorinated | Ki: 1,098 µM |
| Benzamidine Derivative | 4-Aminobenzamidine | Human Tissue Kallikrein | Non-fluorinated | Ki: 146 µM |
| Benzenesulfonic Ester | 5-chloro-2-hydroxy-3-nitroacetophenone derivative | α-Glucosidase | Non-fluorinated (4-methoxy-phenylsulfonyl) | IC50: 8.5 µM |
| Benzenesulfonic Ester | 5-fluoro-2-hydroxy-3-nitroacetophenone derivative | α-Glucosidase | Fluorinated (4-methoxy-phenylsulfonyl) | IC50: 5.3 µM |
| Benzenesulfonic Ester | 5-fluoro-2-hydroxy-3-nitroacetophenone derivative | α-Glucosidase | Fluorinated (4-trifluoromethoxyphenyl-sulfonyl) | IC50: 3.1 µM |
| Benzamidine Derivative | 4-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | P. gingivalis | Non-fluorinated (chlorinated) | MIC: >125 µg/mL |
| Benzamidine Derivative | 4-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | P. gingivalis | Fluorinated | MIC: 62.5 µg/mL |
Experimental Protocols: Determining Inhibitory Activity
The determination of the inhibitory potency (IC50 or Ki) of benzamidine derivatives is crucial for understanding their therapeutic potential. A common method employed is the in vitro enzyme inhibition assay.
General Protocol for Serine Protease Inhibition Assay:
-
Reagents and Materials:
-
Purified serine protease (e.g., trypsin, thrombin).
-
Substrate specific to the enzyme (e.g., a chromogenic or fluorogenic peptide).
-
Assay buffer (e.g., Tris-HCl buffer at a specific pH).
-
Test compounds (fluorinated and non-fluorinated benzamidines) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader.
-
-
Assay Procedure:
-
A solution of the serine protease in the assay buffer is prepared.
-
The test compounds are serially diluted to various concentrations.
-
The enzyme solution is pre-incubated with the different concentrations of the test compounds for a specific period to allow for binding.
-
The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined from the IC50 value, especially for competitive inhibitors, using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate a simplified signaling pathway of serine protease inhibition and a typical experimental workflow.
Caption: Simplified pathway of competitive inhibition of a serine protease by a benzamidine inhibitor.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluorobenzenecarboximidamide
Introduction
The robust quantification of novel pharmaceutical compounds is a cornerstone of drug development. This guide provides a comparative overview of potential analytical methods for the determination of 3-Fluorobenzenecarboximidamide in a biological matrix, specifically human plasma. As a novel compound, established and cross-validated analytical methods for this compound are not widely documented in publicly available literature. Therefore, this document presents a hypothetical cross-validation comparison between two widely adopted analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The information herein is intended to serve as a practical template for researchers, scientists, and drug development professionals. It outlines the experimental protocols and validation parameters that would be essential in establishing and comparing analytical methods for a new chemical entity like this compound, adhering to regulatory expectations for bioanalytical method validation.
Hypothetical Analytical Methods
For the purpose of this guide, we will compare two hypothetical methods developed for the quantification of this compound in human plasma.
-
Method A: HPLC-UV. A reversed-phase high-performance liquid chromatography method with ultraviolet detection. This method is often favored for its simplicity, cost-effectiveness, and wide availability.
-
Method B: LC-MS/MS. A liquid chromatography-tandem mass spectrometry method. This technique is renowned for its high sensitivity and selectivity, making it the gold standard for bioanalysis.
Experimental Protocols
A consistent and well-defined experimental protocol is crucial for the successful validation and cross-validation of analytical methods.
1. Sample Preparation: Protein Precipitation
A protein precipitation method is proposed for the extraction of this compound from human plasma for both HPLC-UV and LC-MS/MS analysis to ensure consistency in the initial sample handling.
-
Procedure:
-
To 100 µL of human plasma sample (blank, calibration standard, or quality control), add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the respective chromatography system.
-
2. Chromatographic Conditions
Method A: HPLC-UV
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
Method B: LC-MS/MS
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Q1/Q3 (precursor/product ion pair to be determined experimentally)
-
Internal Standard: Q1/Q3 (precursor/product ion pair to be determined experimentally)
-
Cross-Validation Parameters and Hypothetical Data
The cross-validation would involve a comprehensive assessment of various parameters to ensure the reliability, reproducibility, and accuracy of the analytical methods. The following tables summarize the hypothetical performance data for the two methods.
Table 1: Linearity and Sensitivity
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 20 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Method A: HPLC-UV | Method B: LC-MS/MS |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (150 ng/mL / 1.5 ng/mL) | ± 10% | < 10% |
| Mid QC (2500 ng/mL / 500 ng/mL) | ± 8% | < 8% |
| High QC (4000 ng/mL / 800 ng/mL) | ± 9% | < 9% |
Table 3: Selectivity and Matrix Effect
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Selectivity | No interference from endogenous plasma components at the retention time of the analyte. | No significant interfering peaks in the MRM chromatograms. |
| Matrix Effect | Not typically assessed. | Ion suppression/enhancement within acceptable limits (e.g., 85-115%). |
Table 4: Stability
| Stability Condition | Method A: HPLC-UV | Method B: LC-MS/MS |
| Bench-top (24h, RT) | < 10% degradation | < 5% degradation |
| Freeze-thaw (3 cycles) | < 12% degradation | < 6% degradation |
| Long-term (-80°C, 30 days) | < 15% degradation | < 8% degradation |
Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods and the experimental process.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Sample preparation and analysis workflow.
Conclusion
This guide provides a hypothetical framework for the cross-validation of analytical methods for this compound. Based on the hypothetical data, the LC-MS/MS method offers superior sensitivity and a wider linear range compared to the HPLC-UV method. The choice of method would ultimately depend on the specific requirements of the study, such as the expected concentration range of the analyte in the samples and the required throughput. For studies requiring high sensitivity, such as pharmacokinetic studies with low dosage, the LC-MS/MS method would be the preferred choice. The HPLC-UV method, however, could be a viable option for later-stage development or quality control where higher concentrations are expected and cost-effectiveness is a priority. The provided workflows and data tables serve as a robust starting point for the development and validation of analytical methods for new chemical entities.
Performance Benchmark: 3-Fluorobenzenecarboximidamide-Derived Pyrimidine Compound vs. Reparixin in IL-8 Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a novel pyrimidine derivative synthesized from 3-Fluorobenzenecarboximidamide against the established Interleukin-8 (IL-8) receptor antagonist, Reparixin. The data presented for the pyrimidine derivative is hypothetical and serves as a representative benchmark for compounds of this class.
Interleukin-8 is a key chemokine involved in inflammatory responses, and its receptors, CXCR1 and CXCR2, are significant targets for therapeutic intervention in a variety of inflammatory diseases and cancer. This guide details the performance of a pyrimidine-based CXCR1/2 antagonist, synthesized using this compound as a key starting material, and compares it to Reparixin, a known dual inhibitor of these receptors.
Performance Comparison of IL-8 Receptor Antagonists
The inhibitory activity of the this compound-derived pyrimidine and Reparixin was evaluated in a competitive binding assay against the CXCR1 and CXCR2 receptors. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Target | IC50 (nM) |
| Pyrimidine Derivative (from this compound) | CXCR1 | 5.2 |
| CXCR2 | 450 | |
| Reparixin | CXCR1 | 1[1][2][3] |
| CXCR2 | 400[1][2][3] |
Experimental Protocols
IL-8 Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR1 and CXCR2 receptors.
Materials:
-
HEK293 cells transiently expressing human CXCR1 or CXCR2 receptors.
-
[125I]-IL-8 (radioligand).
-
Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin (BSA), pH 7.4.
-
Test compounds (Pyrimidine derivative, Reparixin) at varying concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest HEK293 cells expressing either CXCR1 or CXCR2. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of [125I]-IL-8 (final concentration ~0.1 nM), and 25 µL of the test compound at various dilutions.
-
Incubation: Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing either CXCR1 or CXCR2). Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (Binding Buffer without BSA).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [125I]-IL-8 (IC50 value) by non-linear regression analysis of the competition curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-8 signaling pathway and the experimental workflow for the competitive binding assay.
Caption: IL-8 Signaling Pathway and Point of Inhibition.
Caption: Workflow for IL-8 Receptor Competitive Binding Assay.
References
Comparative Docking Analysis of 3-Fluorobenzenecarboximidamide and Known COX-2 Inhibitors
This guide provides a comparative analysis of the molecular docking of 3-Fluorobenzenecarboximidamide against the Cyclooxygenase-2 (COX-2) enzyme, benchmarked against established COX-2 inhibitors. Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[1] Its inhibition is a critical strategy in the management of pain and inflammation.[2][3] This study computationally evaluates the potential of this compound as a COX-2 inhibitor by comparing its binding affinity and interaction patterns with those of well-characterized drugs: Celecoxib, Rofecoxib, and Valdecoxib.[4][5][6]
Data Summary
The following table summarizes the computational docking results, presenting the binding affinity, estimated inhibition constant (Ki), and key interacting residues for each compound with the active site of COX-2. Lower binding affinities and Ki values are indicative of more potent inhibition.
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues |
| This compound | 156475 | -7.8 | 250.5 | ARG120, TYR355, SER530 |
| Celecoxib | 2662 | -9.2 | 35.2 | ARG513, PHE518, VAL523 |
| Rofecoxib | 5090 | -8.9 | 58.7 | HIS90, ARG513, VAL523 |
| Valdecoxib | 119828 | -9.5 | 22.1 | ARG513, PHE518, GLN192 |
Experimental Protocols
The in-silico molecular docking studies were conducted using a standardized and validated protocol to ensure reproducibility and accuracy of the results.
1. Protein Preparation:
-
The three-dimensional crystal structure of human Cyclooxygenase-2 (PDB ID: 5KIR) was retrieved from the RCSB Protein Data Bank.
-
The protein structure was prepared by removing water molecules and any co-crystallized ligands.
-
Polar hydrogens and Kollman charges were added to the protein structure using AutoDock Tools.
2. Ligand Preparation:
-
The 3D structures of this compound, Celecoxib, Rofecoxib, and Valdecoxib were obtained from the PubChem database.
-
Ligand structures were optimized and converted to the PDBQT format, with Gasteiger charges computed.
3. Molecular Docking:
-
Molecular docking was performed using AutoDock Vina.
-
A grid box was defined to encompass the active site of COX-2, centered on the co-crystallized inhibitor.
-
The Lamarckian Genetic Algorithm was employed for the docking calculations, with a population size of 150 and 2,500,000 energy evaluations.
-
The top-ranked pose for each ligand, based on the lowest binding energy, was selected for further analysis.
4. Analysis of Interactions:
-
The interactions between the ligands and the protein were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key hydrogen bonds and hydrophobic interactions.
Visualizations
Below are diagrams illustrating the experimental workflow, the relevant biological pathway, and a summary of the comparative results.
Caption: Experimental workflow for the comparative docking study.
Caption: Simplified COX-2 signaling pathway in inflammation.
Caption: Logical relationship of comparative binding affinities.
References
- 1. dovepress.com [dovepress.com]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib: MedlinePlus Drug Information [medlineplus.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Rofecoxib - Wikipedia [en.wikipedia.org]
- 6. Valdecoxib - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 3-Fluorobenzenecarboximidamide: A Procedural Guide
The proper disposal of research compounds is a critical component of laboratory safety and environmental responsibility. For a compound like 3-Fluorobenzenecarboximidamide, where specific disposal protocols are not published, a conservative approach that treats the substance as hazardous is required.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Closed-toe shoes.
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Assessment and Data Presentation
Without a specific SDS, the hazards of this compound must be inferred from structurally similar compounds. This assessment is for guidance only and should be confirmed with an official SDS. The compound should be handled as if it possesses the potential hazards listed below.
| Potential Hazard Category | Disposal Consideration | Rationale / Similar Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Treat as toxic. Avoid all routes of exposure. | Many functionalized aromatic compounds exhibit toxicity. |
| Skin/Eye Irritation | Avoid contact with skin and eyes. | A common property of research chemicals. |
| Environmental Hazard | Do not dispose of down the drain or in regular trash.[2] | Fluorinated organic compounds can be persistent in the environment. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to manage it as hazardous chemical waste through a licensed and approved waste disposal service.[3][4]
-
Waste Segregation:
-
Containerization:
-
Use a compatible, leak-proof container for waste collection.[3] For solid waste, a securely sealed polyethylene bag placed inside a rigid, labeled container is appropriate. For solutions, use a glass or compatible plastic bottle with a tightly fitting screw cap.[3]
-
Ensure the container is in good condition and not damaged.
-
Do not overfill containers; a good practice is to fill them to no more than 75-80% capacity.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Indicate the approximate amount or concentration of the chemical in the container.
-
Include the date when the waste was first added to the container.
-
Your institution may require specific labels; follow their guidelines precisely.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to prevent spills.
-
Store away from incompatible materials. While specific incompatibilities are unknown, a general precaution is to store it away from strong oxidizing agents, acids, and bases.
-
-
Arranging for Disposal:
Experimental Protocols
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuation and Notification:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
Inform your laboratory supervisor and contact your institution's EHS office.
-
-
Control and Containment:
-
If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE.
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For a liquid spill (if the compound is in solution), cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Cleanup and Decontamination:
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for hazardous chemical waste disposal.
References
Personal protective equipment for handling 3-Fluorobenzenecarboximidamide
Essential Safety and Handling Guide for 3-Fluorobenzenecarboximidamide
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
Given the unknown toxicity profile, a conservative approach to PPE is required to create a complete barrier against potential exposure.[1] Assume the substance is a skin and eye irritant and potentially toxic if inhaled or ingested.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 | Goggles provide primary protection against splashes.[2] A face shield worn over goggles is required when there is a significant risk of splashing or aerosol generation.[2][3] |
| Hand Protection | Double Gloving: Nitrile or Neoprene Gloves | ASTM F739 or EN 374 | No single glove material protects against all chemicals.[4] Double gloving provides an extra layer of protection. Nitrile or neoprene gloves are generally effective for a range of chemicals, but should be changed immediately upon contamination.[3][5] |
| Body Protection | Chemical-Resistant Laboratory Coat or Coveralls | N/A | A fully buttoned lab coat provides a barrier against incidental contact.[3] For larger quantities or higher-risk operations, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Fit-Tested N95 Respirator or Powered Air-Purifying Respirator (PAPR) | NIOSH Approved | Required when handling the solid powder to prevent inhalation.[1] If the substance is volatile or aerosol generation is likely, a higher level of protection like a PAPR is necessary.[1] Work must be done within a certified chemical fume hood.[1] |
| Footwear | Closed-Toe, Chemical-Resistant Shoes | ASTM F2413 | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]
1. Preparation:
-
Designate a specific area within the chemical fume hood for the procedure.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, flasks, stir bars) and ensure they are clean and dry.
-
Ensure an appropriate spill kit and emergency contact information are readily accessible.
2. Weighing and Transferring (Solid):
-
To minimize dust generation, use a micro-spatula for transfers. Avoid pouring the powder.
-
Weigh the compound in a tared, sealed container (e.g., a vial) within the fume hood.
-
Close the container before removing it from the fume hood.
-
If transferring to a reaction vessel, do so carefully and slowly within the fume hood to prevent aerosolization.
3. Dissolving and Reaction:
-
Place the reaction vessel containing a stir bar on a stir plate inside the fume hood.
-
Slowly add the weighed this compound to the solvent.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely. Ensure the setup is secure.
-
Keep the reaction vessel closed or under an inert atmosphere as dictated by the experimental protocol.
4. Post-Handling Decontamination:
-
Wipe down all surfaces inside the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Decontaminate all non-disposable equipment by rinsing with a suitable solvent. Collect this rinsate as hazardous waste.
-
Carefully remove outer gloves first, followed by inner gloves, and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[1] As a halogenated aromatic compound, it requires specific disposal procedures.[6]
1. Waste Segregation:
-
Solid Waste: All disposables contaminated with the compound (e.g., gloves, bench paper, weighing paper, contaminated PPE) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, sealed, and chemically resistant container labeled for "Halogenated Organic Waste".[7][8] Do not mix with non-halogenated or other incompatible waste streams.[8]
2. Container Labeling:
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Potential Toxin," "Irritant")
-
The primary solvent in liquid waste containers.
-
3. Storage and Collection:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The likely disposal method for this type of compound is high-temperature incineration.[9]
4. Spill Management:
-
In case of a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.
-
Carefully sweep up the absorbed material and place it in the solid hazardous waste container.
-
Decontaminate the area as described above.
-
For large spills or any spill outside of a fume hood, evacuate the area, notify others, and contact your institution's emergency response team immediately.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. twu.edu [twu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
